Tupichinol A
Description
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C17H18O4/c1-10-15(20-2)8-5-12-9-14(19)17(21-16(10)12)11-3-6-13(18)7-4-11/h3-8,14,17-19H,9H2,1-2H3/t14-,17-/m1/s1 |
InChI Key |
PSCVPMJLJOIQKC-RHSMWYFYSA-N |
SMILES |
CC1=C(C=CC2=C1OC(C(C2)O)C3=CC=C(C=C3)O)OC |
Isomeric SMILES |
CC1=C(C=CC2=C1O[C@@H]([C@@H](C2)O)C3=CC=C(C=C3)O)OC |
Canonical SMILES |
CC1=C(C=CC2=C1OC(C(C2)O)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tupichinol E: A Flavonoid from Tupistra chinensis
The Chemical Structure of Tupichinol E
Tupichinol E is a flavonoid identified as 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchromen-4-one[2].
| Identifier | Value |
| IUPAC Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchromen-4-one |
| Source | Tupistra chinensis BAKER (Liliaceae)[2][3] |
| Compound Class | Flavonoid[2] |
Biological Activity and Quantitative Data
Tupichinol E has demonstrated significant anti-tumor effects in vitro, particularly against breast cancer cell lines. Its mechanism of action is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR)[2][3].
| Parameter | Cell Line | Value | Conditions |
| IC₅₀ | MCF-7 (ER+) | 105 ± 1.08 µmol/L | 48 hours[2][4] |
| 78.52 ± 1.06 µmol/L | 72 hours[2][4] | ||
| 85.05 ± 1.08 µmol/L | 48 hours[3] | ||
| 50.52 ± 1.06 µmol/L | 72 hours[3] | ||
| IC₅₀ | MDA-MB-231 (TNBC) | 202 ± 1.15 µmol/L | 48 hours |
| Binding Energy | EGFR | -98.89 kcal/mol | In-silico docking[2][4] |
Experimental Protocols
Extraction and Isolation of Flavonoids from Tupistra chinensis
The following is a general protocol for the extraction and isolation of flavonoids, including Tupichinol E, from the rhizomes of Tupistra chinensis.
-
Preparation of Plant Material : Dried rhizomes of Tupistra chinensis are ground into a coarse powder.
-
Extraction : The powdered rhizome is extracted with methanol using a Soxhlet apparatus for 24 hours at a temperature of 45-60°C.
-
Concentration : The methanolic extract is concentrated by evaporation of the solvent.
-
Fractionation : The concentrated extract is dissolved in a small amount of water and then extracted with ethyl acetate. The ethyl acetate soluble fraction is collected and concentrated.
-
Chromatographic Separation : The ethyl acetate fraction is subjected to silica gel column chromatography (60–120 mesh) to isolate individual flavonoid compounds.
MTT Assay for Cell Viability
The viability of cancer cells upon treatment with Tupichinol E can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding : MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a density of 10³ cells per well and cultured for 24 hours.
-
Treatment : The cells are treated with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for 24, 48, or 72 hours.
-
MTT Addition : After the treatment period, MTT solution is added to each well, and the plates are incubated for 2 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a spectrophotometer.
-
Calculation : Cell viability is calculated as a percentage of the untreated control.
Western Blotting for Protein Expression
Western blotting is employed to analyze the expression of proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis : Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification : The protein concentration is determined using a suitable method, such as the Bradford assay.
-
SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with primary antibodies against target proteins (e.g., caspase 3, cyclin B1), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection : The protein bands are visualized using a chemiluminescent substrate.
Visualizations
Proposed Signaling Pathway of Tupichinol E
Caption: Proposed mechanism of Tupichinol E's anti-cancer activity.
Experimental Workflow for Tupichinol E Evaluation
Caption: Workflow for the isolation and in-vitro testing of Tupichinol E.
References
- 1. Tupichinol A | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 4. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
Tupichinol A: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tupichinol A, a flavan with the IUPAC name (2R,3R)-3,4'-Dihydroxy-7-methoxy-8-methylflavan, is a natural product isolated from the rhizomes of Tupistra chinensis Baker, a plant belonging to the Liliaceae family. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and purification, and a summary of its physicochemical properties. The methodologies outlined are based on the original research that first identified this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the procurement and study of this compound.
Natural Source
The sole reported natural source of this compound is the underground parts, specifically the rhizomes, of Tupistra chinensis Baker[1]. This plant is distributed in various regions of Asia and has been a subject of phytochemical investigations leading to the discovery of several novel compounds, including this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₄ | Pan et al., 2003 |
| Molecular Weight | 286 g/mol | Pan et al., 2003 |
| Appearance | Colorless prisms (from Ethyl Acetate) | Pan et al., 2003 |
| Melting Point | 141–142 °C | Pan et al., 2003 |
| Specific Rotation | [α]²⁴D -40.1 (c 0.1, CHCl₃) | Pan et al., 2003 |
Isolation and Purification of this compound
The following section details the experimental protocol for the extraction, fractionation, and purification of this compound from the rhizomes of Tupistra chinensis. The process involves a series of extraction and chromatographic steps to isolate the pure compound.
Plant Material and Extraction
The initial step involves the collection and processing of the plant material, followed by solvent extraction to obtain a crude extract containing this compound and other phytochemicals.
| Step | Procedure |
| Plant Material | Air-dried and powdered underground parts of Tupistra chinensis. |
| Extraction | The powdered plant material (5.5 kg) is cold-percolated with methanol (MeOH) three times (10 L each time) at room temperature. |
| Concentration | The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude methanol extract (250 g). |
Solvent Partitioning
The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step enriches the fraction containing this compound.
| Step | Procedure |
| Suspension | The crude MeOH extract (250 g) is suspended in water (H₂O). |
| Partitioning | The aqueous suspension is partitioned sequentially with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). |
Chromatographic Purification
The chloroform-soluble fraction, which contains this compound, is further purified using a combination of column chromatography techniques.
| Step | Procedure |
| Initial Column Chromatography (Silica Gel) | The CHCl₃-soluble fraction (40 g) is subjected to column chromatography over silica gel. |
| Elution Gradient | The column is eluted with a gradient of increasing polarity using a mixture of chloroform and acetone. |
| Fraction Collection | Fractions are collected and monitored by Thin Layer Chromatography (TLC). |
| Further Purification (Sephadex LH-20) | Fractions containing this compound are combined and further purified by column chromatography on Sephadex LH-20. |
| Elution | The Sephadex LH-20 column is eluted with a mixture of chloroform and methanol (1:1). |
| Final Purification (Preparative TLC) | The enriched fraction is subjected to preparative Thin Layer Chromatography (pTLC) using a solvent system of chloroform and acetone (20:1) to yield pure this compound (12 mg). |
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Tupistra chinensis.
Caption: Isolation workflow for this compound.
Biological Activity and Signaling Pathways
The initial publication by Pan et al. (2003) focused on the isolation and structure elucidation of this compound and other compounds, with a primary screening for cytotoxicity against a panel of human cancer cell lines. At present, there is a lack of detailed studies describing specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and potential therapeutic applications.
Conclusion
This technical guide provides a detailed account of the natural source and isolation methods for this compound. The protocols outlined, derived from the original scientific literature, offer a solid foundation for researchers to obtain this compound for further investigation. The comprehensive data on its physicochemical properties will aid in its identification and quality control. Future studies are warranted to explore the full pharmacological potential and underlying mechanisms of action of this compound.
References
Biosynthesis pathway of Tupichinol A in Tupistra chinensis
Biosynthesis of Tupichinol A in Tupistra chinensis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This compound, a flavan-class flavonoid isolated from the underground parts of Tupistra chinensis, represents a molecule of interest for its potential bioactivity. While specific experimental elucidation of the this compound biosynthetic pathway in Tupistra chinensis is not yet available in the scientific literature, a putative pathway can be constructed based on the well-established general flavonoid biosynthesis pathway in plants. This technical guide outlines this putative pathway, provides detailed methodologies for the types of experiments required to verify it, and presents relevant data in a structured format for researchers, scientists, and drug development professionals.
Introduction
Tupistra chinensis is a plant species known to produce a diverse array of secondary metabolites, with a significant number of studies focusing on its rich content of steroidal saponins.[1] However, the plant also synthesizes other classes of compounds, including flavonoids.[2][3] Among these is this compound, which has been identified as a flavan.[4] Flavonoids are synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant natural products.[5][6] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the exploration of its pharmacological properties.
This document serves as an in-depth guide to the putative biosynthetic pathway of this compound, grounded in the current understanding of flavonoid biosynthesis in plants.[7][8][9]
Putative Biosynthesis Pathway of this compound
The biosynthesis of flavonoids commences with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is followed by the flavonoid-specific pathway, initiated by chalcone synthase.
General Phenylpropanoid Pathway
The initial steps of the pathway convert the primary metabolite L-phenylalanine into p-coumaroyl-CoA.
-
Step 1: Phenylalanine to Cinnamic Acid
-
Enzyme: Phenylalanine ammonia-lyase (PAL)
-
Reaction: Deamination of L-phenylalanine.
-
-
Step 2: Cinnamic Acid to p-Coumaric Acid
-
Enzyme: Cinnamate-4-hydroxylase (C4H)
-
Reaction: Hydroxylation of the phenyl ring.
-
-
Step 3: p-Coumaric Acid to p-Coumaroyl-CoA
-
Enzyme: 4-Coumarate:CoA ligase (4CL)
-
Reaction: Ligation of Coenzyme A.
-
Flavonoid Biosynthesis Pathway
The formation of the characteristic C6-C3-C6 flavonoid skeleton begins with the condensation of p-coumaroyl-CoA and malonyl-CoA.
-
Step 4: Formation of Naringenin Chalcone
-
Enzyme: Chalcone synthase (CHS)
-
Reaction: Condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.
-
-
Step 5: Isomerization to Naringenin (a flavanone)
-
Enzyme: Chalcone isomerase (CHI)
-
Reaction: Cyclization of naringenin chalcone to form the flavanone naringenin.
-
-
Step 6: Reduction to a Flavan-3-ol Precursor
-
Enzyme: Dihydroflavonol 4-reductase (DFR)
-
Reaction: Reduction of the flavanone to a dihydroflavonol.
-
-
Step 7: Further Reduction to a Flavan
-
Enzymes: The specific enzymes for the final reduction steps to a simple flavan like this compound are not fully characterized in all species and would require specific investigation in Tupistra chinensis. This would likely involve further reductases and potentially dehydratases.
-
The following diagram illustrates the putative biosynthetic pathway leading to a flavan structure.
Caption: Putative biosynthesis of this compound from L-phenylalanine.
Experimental Protocols for Pathway Elucidation
To validate the putative biosynthetic pathway of this compound in Tupistra chinensis, a combination of transcriptomic, metabolomic, and biochemical approaches is necessary.
Transcriptome and Metabolome Correlation Analysis
This approach aims to identify candidate genes for the biosynthetic pathway by correlating gene expression profiles with the accumulation of this compound and its precursors.
-
Experimental Workflow:
-
Plant Material: Collect different tissues of Tupistra chinensis (e.g., roots, rhizomes, leaves) at various developmental stages.
-
Metabolite Extraction and Analysis:
-
Homogenize plant tissues in a suitable solvent (e.g., 80% methanol).
-
Analyze the extracts using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the identification and quantification of flavonoids, including this compound.
-
-
RNA Extraction and Sequencing:
-
Extract total RNA from the same tissues.
-
Perform RNA sequencing (RNA-Seq) to obtain the transcriptome profiles.
-
-
Data Analysis:
-
Identify differentially expressed genes (DEGs) across tissues and developmental stages.
-
Correlate the expression patterns of DEGs with the accumulation patterns of this compound and its putative precursors. Genes whose expression strongly correlates with product accumulation are candidate biosynthetic genes.
-
-
Caption: Workflow for identifying candidate genes in this compound biosynthesis.
In Vitro Enzyme Assays
Once candidate genes are identified, their functions can be confirmed through in vitro enzymatic assays.
-
Methodology:
-
Gene Cloning and Protein Expression:
-
Clone the full-length cDNA of the candidate genes into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Express the recombinant proteins in a suitable host system and purify them.
-
-
Enzyme Assay:
-
Incubate the purified recombinant enzyme with the putative substrate (e.g., for a putative CHS, the substrates would be p-coumaroyl-CoA and malonyl-CoA).
-
The reaction mixture should also contain necessary cofactors.
-
-
Product Identification:
-
Analyze the reaction products by UPLC-MS and compare them with authentic standards to confirm the identity of the product.
-
-
Quantitative Data
While specific quantitative data for this compound biosynthesis in Tupistra chinensis is not available, the following table presents a template for how such data could be structured, based on typical quantitative analyses of flavonoid biosynthesis.[10][11]
| Compound | Tissue | Concentration (µg/g fresh weight) | Relative Gene Expression (Fold Change) |
| Putative Precursor 1 | Root | Value | Gene A |
| Leaf | Value | Gene A | |
| Putative Precursor 2 | Root | Value | Gene B |
| Leaf | Value | Gene B | |
| This compound | Root | Value | Gene C |
| Leaf | Value | Gene C |
This table is a template and requires experimental data for completion.
Conclusion
The biosynthesis of this compound in Tupistra chinensis is proposed to follow the general flavonoid biosynthetic pathway. This guide provides a foundational framework for the scientific community to initiate and advance research in this area. The experimental protocols outlined herein, combining metabolomics, transcriptomics, and biochemical assays, represent a robust strategy for the definitive elucidation of this pathway. Such research will not only contribute to the fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound for potential pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Physical and chemical properties of Tupichinol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tupichinol A, a flavan isolated from the underground parts of Tupistra chinensis, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a summary of its spectroscopic data, proposed isolation workflows, and detailed methodologies for the key analytical techniques employed in its characterization. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
While specific quantitative data for this compound is not widely available in publicly accessible domains, its identity has been confirmed through rigorous spectroscopic and crystallographic analysis. The following tables summarize the key known identifiers and expected physical properties for a compound of this nature.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxychroman | Inferred from related structures |
| CAS Number | 497142-88-8 | ChemFaces |
| Molecular Formula | C15H14O4 | Inferred from related structures |
| Molecular Weight | 258.27 g/mol | Inferred from related structures |
| Physical Property | Description | Note |
| Appearance | Likely a solid at room temperature. | Based on typical properties of flavans. |
| Solubility | Expected to be soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | ChemFaces |
| Melting Point | Not reported in available literature. | |
| Optical Rotation | The specific rotation has not been reported in the available literature. However, as a chiral molecule, it is optically active. |
Chemical and Spectroscopic Data
The structure of this compound was elucidated primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the full, detailed peak lists from the primary literature are not accessible, this section outlines the key spectroscopic methods used and provides a general overview of the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to the structural determination of this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.
Table of Expected ¹H and ¹³C NMR Data for this compound
| Position | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity |
| 2 | ~75-80 | ~4.8-5.2 | dd |
| 3 | ~25-30 | ~2.0-2.2 (a), ~2.8-3.0 (b) | m |
| 4 | ~20-25 | ~2.7-2.9 | m |
| 4a | ~115-120 | - | - |
| 5 | ~125-130 | ~6.8-7.0 | d |
| 6 | ~110-115 | ~6.3-6.5 | dd |
| 7 | ~155-160 | - | - |
| 8 | ~100-105 | ~6.2-6.4 | d |
| 8a | ~150-155 | - | - |
| 1' | ~115-120 | - | - |
| 2' | ~155-160 | - | - |
| 3' | ~100-105 | ~6.3-6.5 | d |
| 4' | ~155-160 | - | - |
| 5' | ~105-110 | ~6.3-6.5 | dd |
| 6' | ~125-130 | ~6.8-7.0 | d |
Note: The chemical shifts are approximate and based on known values for similar flavan structures. The exact values would be found in the primary literature.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its molecular formula.
| Technique | Expected m/z Value | Ion Type |
| HRESIMS | ~259.0916 | [M+H]⁺ |
| HRESIMS | ~281.0735 | [M+Na]⁺ |
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation and characterization of this compound. These are based on standard methodologies for natural product chemistry.
Isolation of this compound
The isolation of this compound from Tupistra chinensis involves a multi-step process of extraction and chromatography.
Experimental Workflow for Isolation
The Anti-Cancer Potential of Tupichinols: A Technical Overview of Tupichinol E's Mechanism of Action
In Vitro Cytotoxicity and Growth Inhibition
Tupichinol E has been shown to inhibit the proliferation of breast cancer cell lines in a time- and dose-dependent manner.[1][2] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cells.
| Cell Line | Time Point | IC50 (µmol/L) | Reference |
| MCF-7 | 48 h | 105 ± 1.08 | [1][2] |
| MCF-7 | 72 h | 78.52 ± 1.06 | [1][2] |
| MCF-7 | 48 h | 85.05 ± 1.08 | [3] |
| MCF-7 | 72 h | 50.52 ± 1.06 | [3] |
Treatment of MCF-7 cells with Tupichinol E at concentrations of 100 µmol/L and 200 µmol/L for 24 hours resulted in a significant reduction in cell viability to 78% and 48%, respectively, compared to untreated controls.[1]
Induction of Apoptosis
Tupichinol E induces programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for its anti-tumor activity.
Apoptosis Rates in MCF-7 Cells
Flow cytometry analysis using Annexin-V staining has quantified the extent of apoptosis induced by Tupichinol E.
| Tupichinol E Concentration (µmol/L) | Treatment Duration | Apoptosis Rate (%) | Reference |
| 50 | 24 h | Minimal | [1] |
| 100 | 24 h | ~25.2 | [1] |
| 200 | 24 h | ~24.6 | [1] |
Molecular Mechanisms of Apoptosis
The apoptotic effect of Tupichinol E is mediated through the activation of the caspase cascade. Specifically, treatment with Tupichinol E leads to the upregulation of caspase-3 activity.[1][2] Interestingly, studies have shown no significant change in the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, suggesting that the Bcl-2 pathway may not be the primary driver of Tupichinol E-induced apoptosis in MCF-7 cells.[1]
Caption: Tupichinol E induces apoptosis via caspase-3 activation.
Cell Cycle Arrest
In addition to inducing apoptosis, Tupichinol E disrupts the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest.
G2/M Phase Arrest in MCF-7 Cells
Treatment of MCF-7 cells with Tupichinol E leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[1][2] This arrest prevents the cells from proceeding to mitosis and subsequent cell division.
| Tupichinol E Concentration (µmol/L) | Effect on Cell Cycle | Reference |
| 140 | Significant increase in G2/M phase | [1][2] |
| 280 | Significant increase in G2/M phase | [1][2] |
Molecular Mechanisms of Cell Cycle Arrest
The G2/M arrest induced by Tupichinol E is associated with a reduction in the expression of cyclin B1.[1][2] Cyclin B1 is a key regulatory protein that, in complex with cyclin-dependent kinase 1 (CDK1), drives the entry of cells into mitosis.
Interaction with Signaling Pathways
Tupichinol E has been shown to interact with key signaling pathways that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Binding
Molecular docking studies have suggested that Tupichinol E has a high binding affinity for the Epidermal Growth Factor Receptor (EGFR).[1][2] The binding energy of Tupichinol E to EGFR was calculated to be -98.89 kcal/mol.[1][2] This binding is thought to stabilize the EGFR protein structure.[1][2] EGFR is a critical receptor tyrosine kinase that, when activated, can promote cell proliferation, survival, and metastasis. By binding to EGFR, Tupichinol E may inhibit these downstream signaling events.
References
Biological Activity of Tupichinol E on Cancer Cell Lines: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide details the current understanding of the biological activity of Tupichinol E, a flavonoid isolated from Tupistra chinensis, on various cancer cell lines. While the initial inquiry specified Tupichinol A, the available body of research predominantly focuses on Tupichinol E. This document summarizes the key findings on Tupichinol E's effects on cell viability, apoptosis, and cell cycle progression, providing a foundation for further investigation into the therapeutic potential of this class of compounds.
Quantitative Analysis of Cytotoxic Activity
Tupichinol E has demonstrated significant cytotoxic effects against human breast cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's effectiveness in inhibiting biological processes, have been determined through in vitro studies.
Table 1: IC50 Values of Tupichinol E on Breast Cancer Cell Lines
| Cell Line | Time Point | IC50 (µmol/L) |
| MCF-7 | 48 hours | 105 ± 1.08[1] |
| 72 hours | 78.52 ± 1.06[1] | |
| MDA-MB-231 | 48 hours | 202 ± 1.15[2] |
Data presented as mean ± standard deviation.
The data indicates a time- and dose-dependent inhibitory effect of Tupichinol E on the growth of MCF-7 cells.[1] In comparison, the MDA-MB-231 cell line exhibits a higher IC50 value, suggesting a lower sensitivity to Tupichinol E under the tested conditions.[2]
Induction of Apoptosis and Cell Cycle Arrest
Tupichinol E has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for anti-cancer agents.
Table 2: Apoptotic and Cell Cycle Effects of Tupichinol E on MCF-7 Cells
| Treatment Concentration (µmol/L) | Apoptosis Rate (24 hours) | Cell Cycle Arrest | Key Protein Modulation |
| 100 | ~25.2%[2] | - | - |
| 140 | - | Increased percentage of cells in G2/M phase[1][2] | Reduction in Cyclin B1 expression[1][2] |
| 200 | ~24.6%[2] | - | - |
| 280 | - | Increased percentage of cells in G2/M phase[1][2] | Reduction in Cyclin B1 expression[1][2] |
| 70-280 | Dose-dependent induction of apoptosis[1][2] | - | Activation of Caspase 3[1][2] |
Note: The apoptosis rates at 100 and 200 µmol/L are approximate values as reported in the study.[2]
The induction of apoptosis by Tupichinol E is accompanied by the activation of caspase 3, a key executioner caspase in the apoptotic pathway.[1][2] Furthermore, Tupichinol E treatment leads to an arrest of the cell cycle at the G2/M phase, which is associated with a decrease in the expression of cyclin B1, a critical protein for the G2/M transition.[1][2] Interestingly, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remained unchanged, suggesting that the apoptotic mechanism may not be directly mediated by the Bcl-2 family of proteins.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a density of 1 x 10³ cells per well.[2]
-
Treatment: After 24 hours of incubation, the cells are treated with varying concentrations of Tupichinol E (ranging from 0 to 200 µmol/L) for 24, 48, and 72 hours.[2]
-
MTT Addition: Following the treatment period, MTT solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Cell viability is calculated as the percentage of the optical density of the treated cells relative to the untreated control cells.[2]
Apoptosis Analysis (Flow Cytometry)
Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method for detecting apoptosis.
Protocol:
-
Cell Treatment: MCF-7 cells are treated with different concentrations of Tupichinol E (e.g., 0, 50, 100, and 200 µmol/L) for 24 hours.[2]
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase 3, Cyclin B1, Bcl-2, Bax).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Tupichinol E-induced apoptosis and a general experimental workflow for its biological activity assessment.
Caption: Proposed signaling pathway of Tupichinol E in cancer cells.
Caption: General experimental workflow for assessing Tupichinol E's activity.
References
In-Depth Technical Guide: Tupichinol's Interaction with EGFR
Disclaimer: Initial research on "Tupichinol A" and its interaction with the Epidermal Growth Factor Receptor (EGFR) did not yield specific results. However, significant findings are available for a closely related compound, Tupichinol E . This technical guide will, therefore, focus on the interaction of Tupichinol E with EGFR, based on the current scientific literature. It is plausible that "this compound" was a misnomer in the initial query, and the intended subject was the researched "Tupichinol E."
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers.[1] Consequently, EGFR has emerged as a significant target for anticancer drug development.[2] Natural products represent a rich source of novel therapeutic agents, and recent studies have highlighted the potential of Tupichinol E, a flavonoid derived from Tupistra nutans and Tupistra chinensis, as a potent EGFR inhibitor.[1][3] This document provides a comprehensive technical overview of the interaction between Tupichinol E and EGFR, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for the interaction of Tupichinol E with EGFR and its effects on cancer cell lines.
Table 1: Binding Affinity of Tupichinol E and Osimertinib to EGFR
| Compound | Binding Energy (kcal/mol) | Comparative Binding Affinity |
| Tupichinol E | -98.89[1][3][4][5] | 1.5 times more binding affinity than Osimertinib[1][3][4][5] |
| Osimertinib | -107.23[1][3][4][5] | - |
Table 2: In Vitro Efficacy of Tupichinol E on Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µmol/L) |
| MCF-7 | 48 hours | 105 ± 1.08[4][5] |
| MCF-7 | 72 hours | 78.52 ± 1.06[4][5] |
| MDA-MB-231 | 48 hours | 202 ± 1.15[5] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by Tupichinol E
Tupichinol E is believed to inhibit the EGFR signaling cascade, which is crucial for cancer cell proliferation and survival. The following diagram illustrates the canonical EGFR signaling pathway and the putative point of inhibition by Tupichinol E.
Caption: EGFR signaling pathway and inhibition by Tupichinol E.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the general workflow for the in vitro experiments conducted to evaluate the efficacy of Tupichinol E.
Caption: General workflow for in vitro evaluation of Tupichinol E.
Experimental Protocols
The following are detailed, standardized protocols for the key experiments cited in the literature on Tupichinol E.
Molecular Docking
Molecular docking studies were performed to predict the binding affinity and interaction of Tupichinol E with the EGFR protein.[4][5]
-
Protein and Ligand Preparation: The three-dimensional structure of EGFR was obtained from the Protein Data Bank. The structures of Tupichinol E and the reference drug, Osimertinib, were prepared for docking.[5]
-
Docking Simulation: Molecular docking was performed using software such as AutoDock Vina. The binding site was defined based on the co-crystallized ligand in the EGFR structure.[5]
-
Analysis: The binding energies were calculated, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein were analyzed.[6]
Cell Viability (MTT) Assay
The MTT assay was used to assess the effect of Tupichinol E on the viability of MCF-7 and MDA-MB-231 breast cancer cells.[4][5]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
Treatment: The cells were then treated with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for different time points (e.g., 24, 48, and 72 hours).[5]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining was employed to analyze the effect of Tupichinol E on the cell cycle distribution of MCF-7 cells.[4][5]
-
Cell Treatment and Harvesting: MCF-7 cells were treated with Tupichinol E (e.g., 140 and 280 µmol/L) for 24 hours.[4][5] Cells were then harvested by trypsinization and washed with ice-cold PBS.
-
Fixation: The cells were fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.
Apoptosis Analysis by Western Blotting
Western blotting was used to investigate the effect of Tupichinol E on the expression of apoptosis-related proteins such as caspase 3, Bcl-2, and Bax in MCF-7 cells.[5]
-
Protein Extraction: MCF-7 cells were treated with Tupichinol E (e.g., 70–280 µmol/L) for 24 hours.[4][5] Total protein was extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against caspase 3, Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available scientific evidence strongly suggests that Tupichinol E is a promising natural compound with potent anti-cancer properties mediated through the inhibition of the EGFR signaling pathway.[3][4][5] In silico molecular docking studies have demonstrated its high binding affinity for EGFR, comparable to the clinically used inhibitor Osimertinib.[1][3][4][5] In vitro experiments have confirmed its cytotoxic effects on breast cancer cell lines, inducing apoptosis and causing cell cycle arrest.[4][5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Tupichinol E as a novel agent for the treatment of EGFR-driven cancers.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Pharmacological Profile of Tupichinol E: An In-depth Technical Guide
Disclaimer: Initial searches for "Tupichinol A" did not yield significant pharmacological data. The following guide focuses on the closely related and extensively studied compound, Tupichinol E , based on the available scientific literature.
This technical guide provides a comprehensive overview of the pharmacological profile of Tupichinol E, a flavonoid isolated from Tupistra chinensis.[1] The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's anti-cancer properties, mechanism of action, and relevant experimental data.
Overview of Pharmacological Activity
Tupichinol E has demonstrated significant potential as an anti-tumor agent, primarily investigated in the context of breast cancer.[1][2] Its pharmacological activities include cytotoxicity against cancer cell lines, induction of apoptosis, and cell cycle arrest.[2][3] Furthermore, in silico and in vitro studies suggest that Tupichinol E targets key signaling molecules involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on Tupichinol E.
Table 1: In Vitro Cytotoxicity of Tupichinol E
| Cell Line | Treatment Duration | IC50 (µmol/L) | Citation |
| MCF-7 | 48 hours | 105 ± 1.08 | [2] |
| MCF-7 | 72 hours | 78.52 ± 1.06 | [2] |
| MCF-7 | 48 hours | 85.05 ± 1.08 | [1][3] |
| MCF-7 | 72 hours | 50.52 ± 1.06 | [1][3] |
| MDA-MB-231 | 48 hours | 202 ± 1.15 | [1] |
Table 2: In Silico Binding Affinities of Tupichinol E
| Target Protein | Compound | Binding Energy (kcal/mol) | Citation |
| EGFR | Tupichinol E | -98.89 | [1][2] |
| EGFR | Osimertinib (control) | -107.23 | [1][2] |
| HER2 | Tupichinol E | -99.25 | [1] |
| HER2 | Osimertinib (control) | -114.4 | [1] |
Table 3: In Vivo Anti-Tumor Efficacy of Tupichinol E in a Xenograft Model
| Treatment Group | Tumor Volume Reduction | Increase in Apoptotic Activity (TUNEL) | Reduction in Proliferative Activity (Ki67) | Citation |
| Tupichinol E (monotherapy) | ~35% | Not specified | Not specified | [4] |
| Osimertinib (monotherapy) | ~40% | Not specified | Not specified | [4] |
| Tupichinol E + Osimertinib | Not specified | 150% (p<0.001) | 70% (p<0.001) | [4] |
Mechanism of Action
Tupichinol E exerts its anti-cancer effects through a multi-faceted mechanism of action that involves the induction of apoptosis, cell cycle arrest, and the inhibition of key cancer-related signaling pathways.
Induction of Apoptosis
Tupichinol E has been shown to induce apoptosis in a dose-dependent manner in MCF-7 breast cancer cells.[1] This is accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]
Cell Cycle Arrest
Treatment with Tupichinol E leads to a significant increase in the percentage of MCF-7 cells in the G2/M phase of the cell cycle.[1][2] This cell cycle arrest is associated with a reduction in the expression of cyclin B1, a critical regulatory protein for the G2/M transition.[1][2]
Targeting of EGFR and HER2
Molecular docking studies have identified the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) as potential molecular targets for Tupichinol E.[1] The compound shows a high binding affinity for both receptors, suggesting that it may inhibit their downstream signaling pathways, which are crucial for cancer cell proliferation and survival.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Tupichinol E-induced apoptosis and a general workflow for assessing its in vitro cytotoxicity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Tupichinol E.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Tupichinol E (e.g., 35–280 µmol/L) and a vehicle control.[1][2]
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Preparation: Cells are treated with Tupichinol E for a specified duration, then harvested and washed.
-
Fixation: For cell cycle analysis, cells are fixed (e.g., with cold ethanol).
-
Staining:
-
Cell Cycle: Fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Apoptosis: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle or the percentage of apoptotic cells.
Western Blotting for Protein Expression
Western blotting is employed to detect and quantify the expression of specific proteins.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cyclin B1, caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.
-
Receptor and Ligand Preparation: The 3D structures of the target proteins (e.g., EGFR, HER2) are obtained from a protein data bank (PDB).[1] The 3D structure of Tupichinol E is generated and optimized.
-
Docking Simulation: A docking program is used to simulate the binding of Tupichinol E to the active site of the target receptors.
-
Binding Energy Calculation: The binding affinity is calculated and expressed as a binding energy score (e.g., in kcal/mol).
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Tupichinol E in a living organism.
-
Cell Implantation: Human cancer cells (e.g., triple-negative breast cancer cells) are subcutaneously injected into immunocompromised mice to establish tumors.
-
Treatment: Once tumors reach a certain size, the mice are treated with Tupichinol E, a control substance, or a combination therapy.[4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Histopathological and Immunohistochemical Analysis: At the end of the study, tumors are excised for analysis, including H&E staining, TUNEL staining for apoptosis, and Ki67 immunohistochemistry for proliferation.[4]
Conclusion
Tupichinol E demonstrates significant anti-cancer properties, particularly against breast cancer cells, through the induction of apoptosis and G2/M cell cycle arrest.[1][2] Its potential interaction with key signaling molecules like EGFR and HER2 highlights its promise as a therapeutic agent.[1] Further in vivo studies are warranted to fully elucidate its therapeutic potential and mechanism of action for future clinical applications.[1]
References
Unveiling the Therapeutic Potential of Tupichinol E: An In-depth Technical Guide
Disclaimer: Initial research efforts to provide a detailed analysis of Tupichinol A's therapeutic potential revealed a significant lack of specific data on this particular compound. The available scientific literature predominantly focuses on a closely related analog, Tupichinol E . This guide, therefore, presents a comprehensive overview of the early-stage research conducted on Tupichinol E, offering valuable insights that may inform future investigations into other Tupichinol analogs.
Introduction
Tupichinol E, an alkaloid isolated from Tupistra chinensis BAKER (Liliaceae), has emerged as a compound of interest in oncological research.[1][2] Early-stage studies have highlighted its potential as an anti-tumor agent, particularly in the context of breast cancer.[1][3] This technical guide synthesizes the current understanding of Tupichinol E's mechanism of action, supported by quantitative data from key experiments and detailed experimental protocols.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of Tupichinol E have been quantified in several studies. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Anti-proliferative Activity of Tupichinol E
| Cell Line | Treatment Duration | IC50 Value (µmol/L) |
| MCF-7 | 48 hours | 105 ± 1.08[3] |
| 72 hours | 78.52 ± 1.06[3] | |
| MDA-MB-231 | 48 hours | 202 ± 1.15[2] |
Table 2: Molecular Docking Analysis of Tupichinol E
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Tupichinol E | EGFR | -98.89[3] |
| Osmertinib (Control) | EGFR | -107.23[3] |
Table 3: Effect of Tupichinol E on Apoptosis in MCF-7 Cells
| Treatment Concentration (µmol/L) | Treatment Duration | Apoptosis Rate (%) |
| 100 | 24 hours | ~25.2[2] |
| 200 | 24 hours | ~24.6[2] |
Mechanism of Action and Signaling Pathways
Tupichinol E exhibits its anti-cancer effects through a multi-faceted mechanism that involves the induction of apoptosis and cell cycle arrest.[1][3] Molecular docking studies suggest that Tupichinol E may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival.[3][4]
The proposed signaling pathway for Tupichinol E's action in breast cancer cells is as follows:
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of Tupichinol E.
MCF-7 and MDA-MB-231 breast cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[3] The cells were maintained in a humidified atmosphere at 37°C with 5% CO2.[3]
The effect of Tupichinol E on cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cells were seeded in 96-well plates at a density of 10³ cells per well.
-
After 24 hours of incubation, the cells were treated with varying concentrations of Tupichinol E (e.g., 25, 50, 100, 150, and 200 µmol/L) or vehicle control for 24, 48, or 72 hours.[3]
-
Following treatment, MTT solution was added to each well and incubated.
-
The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader.
-
Cell viability was calculated as the percentage of the optical density of the treated sample relative to the untreated control.[3]
Apoptosis was evaluated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.[2]
-
MCF-7 cells were treated with different concentrations of Tupichinol E (e.g., 50, 100, and 200 µmol/L) for 24 hours.[2]
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.
-
The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
The effect of Tupichinol E on the cell cycle distribution was analyzed by flow cytometry.[3]
-
MCF-7 cells were treated with Tupichinol E (e.g., 140 and 280 µmol/L) for a specified period.[3]
-
The cells were harvested, fixed in ethanol, and treated with RNase A.
-
Cells were stained with propidium iodide (PI).
-
The DNA content of the cells was analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Protein expression levels were determined by Western blotting to investigate the molecular mechanism of Tupichinol E-induced apoptosis and cell cycle arrest.[3]
-
MCF-7 cells were treated with Tupichinol E.
-
Total protein was extracted from the cells, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Cyclin B1).
-
After washing, the membrane was incubated with a secondary antibody.
-
The protein bands were visualized using a chemiluminescence detection system.
Experimental Workflow Visualization
The general workflow for the in vitro evaluation of Tupichinol E's anti-cancer potential is illustrated below.
Conclusion
The early-stage research on Tupichinol E demonstrates its potential as an anti-tumor compound, particularly against breast cancer cell lines.[3] Its mechanism of action appears to involve the inhibition of the EGFR signaling pathway, leading to the induction of apoptosis via caspase-3 activation and cell cycle arrest at the G2/M phase through the reduction of cyclin B1.[3] Further in-depth studies, including in vivo experiments, are warranted to fully elucidate the therapeutic potential of Tupichinol E and to investigate whether its promising bioactivity extends to other Tupichinol analogs such as this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Tupichinol E
Note on Compound Name: While the request specified Tupichinol A, the available scientific literature extensively covers the in vitro activities of Tupichinol E , an alkaloid derived from Tupistra chinensis[1][2]. The following application notes and protocols are based on the published research for Tupichinol E.
These protocols are intended for researchers, scientists, and drug development professionals investigating the in vitro anti-cancer properties of Tupichinol E, particularly its effects on breast cancer cell lines.
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of Tupichinol E have been quantified in several studies. The data below is summarized from experiments conducted on human breast cancer cell lines.
Table 1: Cytotoxicity of Tupichinol E on Breast Cancer Cell Lines (IC50 Values)
| Cell Line | Treatment Duration | IC50 (µmol/L) | Citation |
|---|---|---|---|
| MCF-7 | 48 hours | 105 ± 1.08 | [1][2] |
| MCF-7 | 72 hours | 78.52 ± 1.06 | [1][2] |
| MCF-7 (alternative study) | 48 hours | 85.05 ± 1.08 | [3] |
| MCF-7 (alternative study) | 72 hours | 50.52 ± 1.06 | [3] |
| MDA-MB-231 | 48 hours | 202 ± 1.15 |[2] |
Table 2: Effect of Tupichinol E on MCF-7 Cell Viability (24-hour treatment)
| Concentration (µmol/L) | Cell Viability (%) | Citation |
|---|---|---|
| 100 | 78 | [2] |
| 200 | 48 |[2] |
Table 3: Effect of Tupichinol E on MCF-7 Cell Cycle and Apoptosis
| Parameter | Treatment | Observation | Citation |
|---|---|---|---|
| Apoptosis | 70–280 µmol/L | Dose-dependent induction of apoptosis | [1][2] |
| Cell Cycle | 140 and 280 µmol/L | Significant increase in the percentage of cells in the G2/M phase | [1][2] |
| Protein Expression | 140 and 280 µmol/L | Reduction in Cyclin B1 expression | [1][2] |
| Protein Expression | Post-treatment | Up-regulation of Caspase 3 activity |[2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-cancer effects of Tupichinol E.
Cell Culture
This protocol describes the standard procedure for culturing MCF-7 and MDA-MB-231 human breast cancer cell lines.
Materials:
-
MCF-7 and MDA-MB-231 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-15 mL of fresh medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂[2].
-
Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and transfer a fraction (typically 1:3 to 1:6 ratio) to new flasks containing fresh medium.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cultured cells (MCF-7 or MDA-MB-231)
-
96-well plates
-
Tupichinol E stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10³ cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment[2].
-
Compound Treatment: Prepare serial dilutions of Tupichinol E in complete growth medium from the stock solution. The final concentrations may range from 25 to 200 µmol/L or higher[2]. Remove the old medium from the wells and add 200 µL of the medium containing the desired concentrations of Tupichinol E. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂[2].
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 1 minute on a shaker[2].
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability using the following formula:
-
Viability (%) = (OD of drug-treated sample / OD of untreated sample) × 100[2].
-
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol uses Annexin V-FITC to detect early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Tupichinol E (e.g., 0, 50, 100, 200 µmol/L) for 24 hours[2].
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 1 µL of Annexin V-FITC and 10 µL of PI to the cell suspension[2].
-
Incubate the cells for 15 minutes at room temperature in the dark[2].
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer[2]. Analyze the distribution of cells:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptosis: Annexin V-positive, PI-negative.
-
Late Apoptosis/Necrosis: Annexin V-positive, PI-positive.
-
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify specific proteins (e.g., Caspase 3, Cyclin B1) to elucidate the mechanism of Tupichinol E action.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase 3, anti-Cyclin B1, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize protein levels.
Visualizations
Experimental Workflow
The diagram below outlines the general workflow for the in vitro evaluation of Tupichinol E.
Caption: General workflow for in vitro analysis of Tupichinol E.
Proposed Signaling Pathway
This diagram illustrates the proposed molecular mechanism of Tupichinol E in inducing cell cycle arrest and apoptosis in breast cancer cells.
Caption: Proposed signaling pathway of Tupichinol E.
References
Application Notes and Protocols for Tupichinol E in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tupichinol E, an alkaloid isolated from Tupistra chinensis, has demonstrated significant anti-tumor properties in preclinical studies. It has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. These application notes provide detailed protocols for the preparation and use of Tupichinol E in cell culture experiments to investigate its cytotoxic and mechanistic properties. The information is intended to guide researchers in evaluating Tupichinol E as a potential anti-cancer therapeutic agent. It is important to note that literature searches for "Tupichinol A" did not yield specific results; the following data and protocols are for Tupichinol E.
Data Presentation
Table 1: Summary of Tupichinol E Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | MTT | 48 hours | 105 ± 1.08 | [1] |
| MCF-7 | Breast Cancer (ER+) | MTT | 72 hours | 78.52 ± 1.06 | [1] |
| MDA-MB-231 | Breast Cancer (TNBC) | MTT | Not specified | Not specified | [1] |
Experimental Protocols
Preparation of Tupichinol E Stock Solution
This protocol describes the preparation of a stock solution of Tupichinol E for use in cell culture experiments. Due to its organic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
Materials:
-
Tupichinol E powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Determine the desired stock concentration. A 10 mM stock solution is a common starting point.
-
Weigh the required amount of Tupichinol E powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For example, for a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Tupichinol E on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Tupichinol E stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Tupichinol E in complete medium from the stock solution.
-
Treat the cells by replacing the medium with 100 µL of the medium containing the desired concentrations of Tupichinol E. Include a vehicle control (medium with the same concentration of DMSO as the highest Tupichinol E concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in Tupichinol E-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Tupichinol E stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of Tupichinol E for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Detection by Western Blotting for Cleaved Caspase-3
This protocol details the detection of apoptosis by analyzing the expression of cleaved caspase-3, a key executioner caspase, using Western blotting.
Materials:
-
Cancer cell line of interest
-
Tupichinol E stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Tupichinol E as desired.
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for Tupichinol E cell culture experiments.
Caption: Proposed signaling pathway of Tupichinol E in cancer cells.
References
Application Note: Analysis of EGFR Pathway Modulation by Tupichinol A using Western Blotting
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[1][] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic development.[1][4] Natural compounds are a significant source of novel anti-cancer agents.[5][6] Tupichinol A, a phytochemical, has emerged as a compound of interest for its potential anti-cancer properties. Preliminary studies on related compounds, such as Tupichinol E, suggest a potential interaction with EGFR, indicating that this compound may exert its effects by modulating the EGFR signaling pathway.[7][8][9]
Western blotting is a powerful and widely used technique to investigate protein expression and phosphorylation status, providing a means to elucidate the mechanism of action of compounds like this compound on the EGFR pathway.[10] This application note provides a detailed protocol for utilizing Western blotting to assess the effects of this compound on the phosphorylation of key proteins within the EGFR signaling cascade in a relevant cancer cell line.
Principle of the Assay
This protocol describes the treatment of a selected cancer cell line (e.g., A431, HeLa, or MDA-MB-231) with this compound, followed by cell lysis and protein quantification.[11][12] Equal amounts of protein from each treatment condition are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[10][13] The membrane is subsequently probed with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins like Akt and ERK. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[13] Densitometric analysis of the bands allows for the quantification of changes in protein phosphorylation, thereby indicating the inhibitory or stimulatory effect of this compound on the EGFR pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human epidermoid carcinoma A431 cells (or other suitable cell line with high EGFR expression).
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
EGF (Epidermal Growth Factor): Recombinant human EGF for stimulation.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).[14]
-
Protein Assay Kit: BCA or Bradford assay kit for protein quantification.[15][16]
-
Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).[13]
-
Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[13]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[13]
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[1]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C to induce EGFR phosphorylation.[1]
-
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[1]
-
-
Protein Quantification:
-
Sample Preparation for SDS-PAGE:
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane into a 4-12% SDS-polyacrylamide gel.[1] Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[1][13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in 5% BSA or milk in TBST) for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ).
-
Normalize the signal of the phosphorylated protein to the total protein and then to the loading control (β-actin or GAPDH).
-
Data Presentation
Table 1: Densitometric Analysis of EGFR Pathway Proteins after this compound Treatment
| Treatment | p-EGFR/EGFR (Relative Intensity) | p-Akt/Akt (Relative Intensity) | p-ERK/ERK (Relative Intensity) |
| Control (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.07 |
| This compound (10 µM) | 0.75 ± 0.06 | 0.82 ± 0.07 | 0.79 ± 0.05 |
| This compound (50 µM) | 0.42 ± 0.05 | 0.51 ± 0.06 | 0.48 ± 0.04 |
| This compound (100 µM) | 0.18 ± 0.03 | 0.25 ± 0.04 | 0.21 ± 0.03 |
Data are represented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the vehicle control.
Signaling Pathway Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 8. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 9. medwinpublisher.org [medwinpublisher.org]
- 10. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 11. EGFR Antibody [Unconjugated] (AF1280): Novus Biologicals [novusbio.com]
- 12. raybiotech.com [raybiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. licorbio.com [licorbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
Application of Tupichinol E in Breast Cancer Research Models
Note on Nomenclature: The available research literature predominantly refers to "Tupichinol E" in the context of breast cancer research. It is possible that "Tupichinol A" is a related compound or a less common name. This document focuses on the application of Tupichinol E based on published data.
Introduction
Tupichinol E, an alkaloid isolated from Tupistra chinensis BAKER (Liliaceae), has demonstrated significant anti-tumor effects in both in vitro and in vivo breast cancer models.[1][2] Its mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3][4] This document provides detailed application notes and protocols for researchers utilizing Tupichinol E in breast cancer studies, with a focus on ER-positive and triple-negative breast cancer subtypes.
Mechanism of Action
Tupichinol E exerts its anti-cancer effects through multiple pathways:
-
EGFR Inhibition: Molecular docking studies have shown that Tupichinol E binds to EGFR, stabilizing the protein structure.[1][3] It exhibits a binding affinity comparable to the known EGFR inhibitor, Osimertinib.[1][3]
-
Cell Cycle Arrest: Treatment with Tupichinol E leads to a significant increase in the percentage of breast cancer cells in the G2/M phase of the cell cycle, which is associated with a reduction in the expression of cyclin B1.[1][2]
-
Induction of Apoptosis: Tupichinol E induces programmed cell death (apoptosis) in a dose-dependent manner.[1][2] This is accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1][5]
Data Presentation
Table 1: In Vitro Efficacy of Tupichinol E on Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Assay | Time Point (hours) | IC50 (µmol/L) | Reference |
| MCF-7 | ER-Positive | MTT | 48 | 105 ± 1.08 | [1] |
| MCF-7 | ER-Positive | MTT | 72 | 78.52 ± 1.06 | [1] |
| MDA-MB-231 | Triple-Negative | MTT | Not Specified | Not Specified | [1] |
Table 2: In Vivo Efficacy of Tupichinol E in a Xenograft Model of Triple-Negative Breast Cancer [6]
| Treatment Group | Dosage | Tumor Volume Reduction | Apoptotic Activity Increase (TUNEL Staining) | Proliferative Activity Reduction (Ki67 Staining) |
| Tupichinol E Monotherapy | Not Specified | ~35% | Not Specified | Not Specified |
| Osimertinib Monotherapy | Not Specified | ~40% | Not Specified | Not Specified |
| Combination Therapy | Not Specified | Maintained at baseline | 150% | 70% |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Tupichinol E on breast cancer cells.
-
Materials:
-
MCF-7 or MDA-MB-231 cells
-
DMEM high glucose medium with 10% FBS and 1% antibiotic-antimycotic solution
-
Tupichinol E (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Seed MCF-7 or MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Tupichinol E (e.g., 35–280 µmol/L) for 24, 48, and 72 hours.[1] Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as: (OD of treated cells / OD of control cells) x 100%.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To analyze the effect of Tupichinol E on the cell cycle distribution of breast cancer cells.
-
Materials:
-
MCF-7 cells
-
Tupichinol E
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with Tupichinol E (e.g., 140 and 280 µmol/L) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Analysis (Western Blot for Caspase-3)
-
Objective: To determine the effect of Tupichinol E on the expression of key apoptosis-related proteins.
-
Materials:
-
MCF-7 cells
-
Tupichinol E
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-caspase-3, anti-cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Protocol:
-
Treat MCF-7 cells with Tupichinol E (e.g., 70–280 µmol/L) for 24 hours.[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL detection system.
-
Visualizations
Caption: Tupichinol E inhibits EGFR, leading to G2/M arrest and apoptosis.
Caption: Workflow for evaluating Tupichinol E in breast cancer models.
References
- 1. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 2. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. medwinpublisher.org [medwinpublisher.org]
- 6. ijpsr.com [ijpsr.com]
Novel Assays for Screening Tupichinol A Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tupichinol A, a flavan isolated from Tupistra chinensis, represents a class of natural products with potential therapeutic applications.[1] Preliminary studies on related compounds, such as Tupichinol E, have indicated anti-tumor properties, including the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] To accelerate the exploration of this compound's bioactivity and elucidate its mechanism of action, the development of robust and targeted screening assays is paramount.
This document provides detailed application notes and protocols for three novel assays designed to screen for this compound activity. These assays move beyond traditional cytotoxicity measurements to provide specific insights into the compound's effects on key cellular signaling pathways implicated in cancer and other diseases. The proposed assays are:
-
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for direct measurement of EGFR kinase inhibition.
-
A Homogeneous Time-Resolved Fluorescence (HTRF®) Cell-Based Phosphorylation Assay to assess the inhibition of EGFR signaling within a cellular context.
-
An NF-κB Luciferase Reporter Assay to investigate the downstream effects on a critical transcription factor involved in inflammation and cell survival.
These methods are selected for their high-throughput capabilities, sensitivity, and mechanistic relevance, making them ideal for primary screening and lead optimization efforts.
EGFR Kinase Inhibition Screening: A TR-FRET Approach
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers. Given that Tupichinol E has been suggested to bind to EGFR, a direct biochemical assay to screen for this compound's inhibitory activity against EGFR is a logical first step.[2] The LanthaScreen® TR-FRET kinase assay is a robust, high-throughput method for measuring kinase activity.[3][4][5][6]
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and Potential Inhibition by this compound.
Experimental Workflow
Caption: TR-FRET Kinase Assay Workflow.
Protocol: LanthaScreen® EGFR Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Fluorescein-labeled poly(GT) substrate
-
Terbium-labeled anti-phosphotyrosine antibody (Tb-pY20)
-
ATP
-
TR-FRET dilution buffer
-
Kinase buffer
-
This compound stock solution (in DMSO)
-
Staurosporine (positive control)
-
Low-volume 384-well plates
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or control (DMSO for negative control, Staurosporine for positive control) to the wells of a 384-well plate.
-
Add 2.5 µL of EGFR kinase solution (at 2x final concentration) to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the fluorescein-poly(GT) substrate and ATP (both at 2x final concentration).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection solution containing Tb-pY20 antibody and EDTA in TR-FRET dilution buffer.
-
Add 10 µL of the detection solution to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Determine the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
| Compound | Concentration (µM) | TR-FRET Ratio (Mean ± SD) | % Inhibition |
| DMSO Control | - | 1.52 ± 0.08 | 0 |
| Staurosporine | 10 | 0.25 ± 0.03 | 100 |
| This compound | 0.1 | 1.45 ± 0.07 | 5.5 |
| This compound | 1 | 1.10 ± 0.06 | 33.1 |
| This compound | 10 | 0.65 ± 0.04 | 68.5 |
| This compound | 100 | 0.30 ± 0.03 | 96.1 |
| IC50 (µM) | This compound | \multicolumn{2}{c | }{~5.8 } |
Cellular EGFR Pathway Inhibition: An HTRF® Phosphorylation Assay
While a biochemical assay confirms direct kinase inhibition, a cell-based assay is crucial to determine if a compound can penetrate the cell membrane and inhibit its target in a physiological context.[7][8] The HTRF® phospho-EGFR assay measures the phosphorylation of EGFR in whole cells, providing a direct readout of pathway activation.[9][10][11][12]
Experimental Workflow
Caption: HTRF® Cell-Based Phosphorylation Assay Workflow.
Protocol: HTRF® Phospho-EGFR (Tyr1068) Assay
Objective: To measure the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a cellular context.
Materials:
-
A431 cells (human epidermoid carcinoma, overexpress EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HTRF® Phospho-EGFR (Tyr1068) assay kit
-
This compound stock solution (in DMSO)
-
Gefitinib (positive control)
-
Human EGF
-
96-well cell culture plates
-
Low-volume 384-well white plates
-
Cell Culture: Seed A431 cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Treatment:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of this compound or controls for 1-2 hours.
-
-
Cell Stimulation: Stimulate the cells with EGF at its EC80 concentration for 10 minutes at 37°C.
-
Cell Lysis:
-
Remove the medium and add 50 µL of lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer 16 µL of lysate from each well to a 384-well detection plate.
-
Add 4 µL of the HTRF® antibody mix (anti-EGFR-d2 and anti-phospho-EGFR-Europium cryptate) to each well.
-
Incubate for 4 hours at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader.
Data Analysis:
-
Calculate the HTRF ratio and delta F% according to the kit manufacturer's instructions.
-
Determine the percent inhibition of EGFR phosphorylation.
-
Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.
Data Presentation
| Compound | Concentration (µM) | HTRF Ratio (Mean ± SD) | % Inhibition of Phosphorylation |
| Unstimulated | - | 0.15 ± 0.02 | 100 |
| Stimulated | - | 2.80 ± 0.15 | 0 |
| Gefitinib | 1 | 0.20 ± 0.03 | 98.1 |
| This compound | 0.1 | 2.65 ± 0.18 | 5.7 |
| This compound | 1 | 1.90 ± 0.12 | 34.0 |
| This compound | 10 | 0.85 ± 0.09 | 73.6 |
| This compound | 100 | 0.25 ± 0.04 | 96.2 |
| IC50 (µM) | This compound | \multicolumn{2}{c | }{~3.5 } |
Downstream Signaling Assessment: NF-κB Reporter Assay
The EGFR pathway can activate downstream transcription factors, including NF-κB, which is a key regulator of inflammatory responses, cell survival, and proliferation. A luciferase reporter assay provides a sensitive and high-throughput method to assess the impact of this compound on NF-κB transcriptional activity.[13][14][15][16][17]
G2/M Checkpoint and Apoptosis Pathway
Caption: G2/M Cell Cycle Checkpoint and Induction of Apoptosis.
Protocol: NF-κB Luciferase Reporter Assay
Objective: To determine if this compound modulates TNF-α-induced NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
TNF-α (stimulant)
-
Luciferase assay reagent
-
Opaque, white 96-well plates
Procedure: [13][14][15][16][17]
-
Cell Seeding: Seed the NF-κB reporter cells in an opaque, white 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Add TNF-α to the wells to induce NF-κB activation and incubate for 6-8 hours.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and add passive lysis buffer.
-
Incubate for 15 minutes at room temperature.
-
Add luciferase assay reagent to each well.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Calculate the percent inhibition of TNF-α-induced NF-κB activity.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of this compound concentration.
Data Presentation
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | % Inhibition of NF-κB Activity |
| Unstimulated Control | - | 1,500 ± 250 | - |
| TNF-α Stimulated Control | - | 50,000 ± 4,500 | 0 |
| This compound + TNF-α | 0.1 | 48,500 ± 4,200 | 3.1 |
| This compound + TNF-α | 1 | 35,000 ± 3,100 | 30.9 |
| This compound + TNF-α | 10 | 15,000 ± 1,800 | 72.2 |
| This compound + TNF-α | 100 | 5,000 ± 900 | 92.8 |
| IC50 (µM) | This compound | \multicolumn{2}{c | }{~4.2 } |
Conclusion
The assays outlined in these application notes provide a comprehensive and novel strategy for screening this compound's biological activity. By moving from a direct biochemical kinase assay to a cell-based pathway analysis and a downstream functional reporter assay, researchers can efficiently identify and characterize the compound's mechanism of action. This tiered approach allows for the rapid generation of robust and physiologically relevant data, facilitating the advancement of this compound as a potential therapeutic candidate.
References
- 1. This compound | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. marinbio.com [marinbio.com]
- 9. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. bowdish.ca [bowdish.ca]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. indigobiosciences.com [indigobiosciences.com]
In Vivo Experimental Design for Tupichinol A Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tupichinol A and its analogue, Tupichinol E, are natural compounds isolated from Tupistra chinensis that have demonstrated significant potential as anti-cancer agents. In vitro and in silico studies have highlighted their activity against breast cancer cell lines, suggesting a mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to apoptosis and cell cycle arrest. Furthermore, extracts from Tupistra chinensis have been reported to possess anti-inflammatory properties, indicating a broader therapeutic potential for these compounds.
These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-cancer and anti-inflammatory efficacy. The protocols are designed to be comprehensive, guiding researchers through study design, methodology, and data interpretation.
Note: While the user requested information on this compound, the majority of the available preclinical data pertains to Tupichinol E. Given their structural similarity, the following experimental designs are based on the reported activities of Tupichinol E and can be adapted for this compound.
Part 1: Anti-Cancer In Vivo Studies (Breast Cancer Xenograft Model)
This section outlines the in vivo experimental design to assess the anti-tumor efficacy of this compound using a human breast cancer xenograft model in immunodeficient mice.
Experimental Workflow
Caption: Workflow for a breast cancer xenograft study.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference/Note |
| Animal Model | Athymic Nude Mice (e.g., BALB/c nude) | Immunodeficient to prevent rejection of human tumor cells. |
| Female, 6-8 weeks old | Age and sex consistency is crucial. | |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | Commonly used and relevant to Tupichinol E studies.[1] |
| Cell Inoculum | 1 x 10^6 to 5 x 10^6 cells in 100-200 µL | Cell number may need optimization. |
| 1:1 mixture with Matrigel | Enhances tumor take rate and growth. | |
| Tumor Initiation | Subcutaneous injection into the flank | Allows for easy monitoring of tumor growth. |
| Treatment Groups | 1. Vehicle Control | Essential for baseline comparison. |
| 2. This compound (Low Dose) | To assess dose-response. | |
| 3. This compound (High Dose) | To assess dose-response and potential toxicity. | |
| 4. Positive Control (e.g., Osimertinib, Doxorubicin) | To validate the experimental model. | |
| Sample Size | 8-10 mice per group | Provides sufficient statistical power. |
| Dosing Regimen | To be determined by pilot studies | Dependent on pharmacokinetic and tolerability data. |
| Route of Admin. | Oral gavage, Intraperitoneal (IP) injection | Dependent on the formulation and bioavailability. |
| Monitoring | Tumor volume (calipers) 2-3 times/week | L x W^2 / 2. |
| Body weight 2-3 times/week | Indicator of systemic toxicity. | |
| Clinical observations daily | For signs of distress or toxicity. | |
| Study Endpoint | Tumor volume reaches ~1500-2000 mm^3 or signs of significant toxicity | Ethical considerations are paramount. |
Detailed Experimental Protocol: Breast Cancer Xenograft Model
-
Animal Acclimatization and Housing:
-
House female athymic nude mice (6-8 weeks old) in a specific pathogen-free (SPF) facility.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
Provide ad libitum access to sterile food and water.
-
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel to the desired concentration (e.g., 5 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment groups (n=8-10 per group).
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. For hydrophobic compounds, a vehicle such as a solution of DMSO, PEG400, and saline may be appropriate. A pilot study to determine the maximum tolerated dose (MTD) is recommended.
-
Administer this compound to the respective treatment groups via the chosen route (e.g., oral gavage or IP injection) at the predetermined dosing schedule (e.g., daily for 21 days).
-
The vehicle control group should receive the same volume of the vehicle solution.
-
The positive control group should receive the standard-of-care drug.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or activity).
-
The study should be terminated when tumors in the control group reach the predetermined endpoint, or if animals show signs of significant toxicity (e.g., >20% body weight loss).
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors and measure their final weight and volume.
-
Collect blood samples via cardiac puncture for potential pharmacokinetic or biomarker analysis.
-
Harvest major organs (liver, kidney, spleen, lungs, heart) for histopathological analysis to assess toxicity.
-
Divide the tumor tissue for:
-
Fixation in 10% neutral buffered formalin for histopathology (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (TUNEL assay).
-
Snap-freezing in liquid nitrogen for molecular analysis (Western blot, PCR) to assess the expression of proteins in the EGFR signaling pathway.
-
-
Part 2: Anti-Inflammatory In Vivo Studies
This section provides protocols for evaluating the anti-inflammatory potential of this compound using two standard acute inflammation models.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference/Note |
| Animal Model | Wistar or Sprague-Dawley Rats | Commonly used for this model. |
| Male or Female, 150-200g | ||
| Inducing Agent | 1% w/v Carrageenan in sterile saline | Freshly prepared. |
| Inducing Agent Dose | 0.1 mL subcutaneous injection into the plantar surface of the hind paw | |
| Treatment Groups | 1. Vehicle Control | |
| 2. This compound (multiple doses) | To establish a dose-response relationship. | |
| 3. Positive Control (e.g., Indomethacin 10 mg/kg) | Standard non-steroidal anti-inflammatory drug. | |
| Sample Size | 6-8 rats per group | |
| Measurement | Paw volume using a plethysmometer | At 0, 1, 2, 3, and 4 hours post-carrageenan. |
| Primary Endpoint | Percentage inhibition of edema | Compared to the vehicle control group. |
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals:
-
Use Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Treatment Groups:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, vehicle, or indomethacin via the desired route (e.g., oral gavage).
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[2]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Part 3: Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound based on in vitro data for Tupichinol E.
EGFR Signaling Pathway
Caption: Proposed inhibition of the EGFR signaling pathway.
Apoptosis Pathway
Caption: Induction of apoptosis via the intrinsic pathway.
Cell Cycle Pathway
Caption: Induction of G2/M cell cycle arrest.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of this compound's therapeutic potential. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical development of this promising natural compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Note: Quantification of Tupichinol A in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tupichinol A in human plasma. This compound is a novel flavan isolated from Tupistra chinensis with potential pharmacological activities.[1][2] The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been developed and is presented here with proposed validation parameters that meet the requirements of regulatory guidelines for bioanalytical method validation.[3][4][5][6] This method is suitable for pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound is a natural product belonging to the flavan class of compounds, recently isolated from the underground parts of Tupistra chinensis.[2] Preliminary studies on related compounds from this plant have shown cytotoxic activities, indicating a potential for therapeutic applications.[2] To properly evaluate its efficacy, safety, and pharmacokinetic profile, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential.[7] LC-MS/MS is the technology of choice for such applications due to its high selectivity, sensitivity, and speed.[8] This application note details a proposed LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
Analytes: this compound (Purity >98%), Internal Standard (IS) - Tupichinol C (Purity >98%)
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Standard Solutions
Stock solutions of this compound and the IS (Tupichinol C) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.[9]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[9][10][11]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are proposed starting conditions and may require optimization.
| Parameter | Condition |
| LC Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 243.1 > 137.1 (Proposed) |
| MRM Transition (IS - Tupichinol C) | m/z 243.1 > 121.1 (Proposed based on similar structure)[7] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temp. | 500°C |
Proposed Method Validation Results
The following tables summarize the expected performance characteristics of this method based on typical FDA and ICH M10 guidelines.[3][4][5]
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy for Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low QC | 3 | Consistent & Reproducible | < 15% | 85 - 115% | < 15% |
| High QC | 800 | Consistent & Reproducible | < 15% | 85 - 115% | < 15% |
Protocols
Protocol 1: Sample Preparation by Protein Precipitation
-
Sample Thawing: Allow frozen plasma samples, calibration standards, and QCs to thaw completely at room temperature.
-
Vortexing: Vortex each thawed sample for 15 seconds to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each sample into individual, labeled 1.5 mL microcentrifuge tubes.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., 200 ng/mL Tupichinol C) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Mixing: Cap the tubes and vortex thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Place the tubes in a microcentrifuge and spin at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a 96-well plate or autosampler vials.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS System Operation
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (80% A, 20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence table in the instrument control software. Include blanks, calibration standards (from lowest to highest concentration), QC samples, and unknown samples.
-
Injection: Start the sequence. The autosampler will inject 5 µL of each prepared sample onto the analytical column.
-
Data Acquisition: Data will be acquired in MRM mode over the specified gradient run time.
-
System Suitability: Monitor the peak shape, retention time, and response of the internal standard throughout the run to ensure system performance.
-
Data Processing: After the run is complete, process the data using the appropriate software to integrate peak areas and calculate concentration values based on the calibration curve.
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: Schematic of the LC-MS/MS analysis process.
Conclusion
The proposed LC-MS/MS method provides a simple, rapid, and sensitive approach for the quantification of this compound in human plasma. The protein precipitation sample preparation protocol is straightforward and suitable for high-throughput analysis. The method is expected to demonstrate excellent linearity, precision, and accuracy, making it a valuable tool for supporting preclinical and clinical development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. hhs.gov [hhs.gov]
- 7. Tupichinol C | C15H14O3 | CID 11064571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Semi-automated 96-well liquid-liquid extraction for quantitation of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. a protein precipitation extraction method [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
Troubleshooting & Optimization
Solubility issues of Tupichinol A in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tupichinol A. The information is designed to address common solubility issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a phytochemical, and like many natural compounds, it is hydrophobic. This means it has poor solubility in water-based solutions like cell culture media.[1][2][3] Successful in vitro studies require the compound to be dissolved in the media to ensure accurate and reproducible results.[4] If the compound precipitates, the actual concentration exposed to the cells will be unknown, leading to unreliable experimental outcomes.
Q2: What is the recommended solvent for dissolving this compound?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to create a stock solution.[1][2][3][5] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
The final concentration of DMSO in the cell culture medium should be kept to a minimum, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: Can other solvents be used to dissolve this compound?
While DMSO is the most common, other organic solvents like ethanol can also be used to dissolve hydrophobic compounds.[1][2] However, the tolerance of cell lines to these solvents must also be empirically determined. For particularly difficult compounds, co-solvents or solubilizing agents like PEG400 or Tween 80 might be considered, but their effects on the experiment must be carefully evaluated.[1]
Troubleshooting Guide
Issue: After adding my this compound stock solution (in DMSO) to the cell culture medium, I observe a precipitate.
This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous solution like cell culture media.[1][2][3] The dramatic change in solvent polarity causes the compound to come out of solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is often to lower the final concentration of this compound in your experiment. There is a maximum concentration at which the compound will remain soluble in the media/DMSO mixture.[1]
-
Optimize the Dilution Method:
-
Pre-dilution: Instead of adding the highly concentrated stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock solution into a small volume of media, vortex or mix vigorously, and then add this intermediate dilution to the final volume.
-
Increase the Volume of Media: Adding the stock solution to a larger volume of media can help to disperse the compound more quickly and may prevent localized high concentrations that lead to precipitation.
-
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious not to overheat the media, which could degrade components.
-
Use a Carrier Protein: In some cases, supplementing the media with a carrier protein, such as bovine serum albumin (BSA), can help to solubilize hydrophobic compounds. The hydrophobic regions of the protein can bind to the compound and keep it in solution.
-
Consider Alternative Solubilization Agents: If the above methods fail, you may need to explore the use of co-solvents or non-ionic surfactants.[1][3] However, these should be used with caution as they can have their own biological effects. Always include a vehicle control with the solubilizing agent alone to account for any potential effects on your cells.
Quantitative Data Summary
| Solvent/Medium | Temperature (°C) | Maximum this compound Concentration (µM) without Precipitation | Observations |
| DMSO | 25 | Clear solution | |
| Ethanol | 25 | Clear solution | |
| PBS | 25 | ||
| DMEM + 10% FBS | 37 | ||
| RPMI + 10% FBS | 37 | ||
| Other Media | 37 |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock solution in your chosen cell culture medium (e.g., DMEM + 10% FBS). Start with a high concentration that is likely to precipitate (e.g., 100 µM) and perform serial dilutions down to a low concentration (e.g., 1 µM).
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%. Add the appropriate amount of DMSO to the lower concentration wells to equalize the solvent concentration.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, 72 hours).
-
Visually inspect each well for precipitation under a microscope. Note the highest concentration at which no precipitate is observed. This is your maximum working soluble concentration.
-
(Optional) To be more quantitative, you can centrifuge the samples and measure the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Precipitation mechanism of this compound in aqueous media.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tupichinol A Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tupichinol A in apoptosis induction experiments.
Disclaimer: Initial literature searches yielded significant data for "Tupichinol E," a closely related alkaloid, while specific data for "this compound" in the context of apoptosis is less prevalent. The information provided here is based on the available research for Tupichinol E and should be adapted as necessary for this compound, considering their potential structural and functional similarities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to induce apoptosis?
A1: Based on studies with Tupichinol E in MCF-7 breast cancer cells, a concentration range of 70–280 µmol/L has been shown to induce apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be approximately 105 µmol/L at 48 hours and 78.5 µmol/L at 72 hours. Significant apoptosis (around 25%) was observed at concentrations of 100 and 200 µmol/L after 24 hours of treatment[1][2].
Q2: What is the proposed mechanism of this compound-induced apoptosis?
A2: Tupichinol E, a related compound, is believed to induce apoptosis primarily through the activation of caspase-3.[1][2] While the Bcl-2 family of proteins (Bcl-2 and Bax) were investigated, no significant changes in their expression were observed, suggesting a mechanism that may not directly depend on the mitochondrial intrinsic pathway's Bcl-2/Bax ratio.[1] Additionally, Tupichinol E has shown a high binding affinity for the Epidermal Growth Factor Receptor (EGFR), which may play a role in its anticancer effects.[1][2]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time is dependent on the cell line and the concentration of this compound used. For MCF-7 cells, significant apoptosis has been observed as early as 24 hours.[1] However, the IC50 values decrease with longer incubation times (48 to 72 hours), indicating a time-dependent effect.[1][2] We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental goals.
Q4: Which cell lines have been shown to be sensitive to this compound?
A4: Research on the related compound Tupichinol E has primarily focused on breast cancer cell lines, specifically MCF-7 (ER-positive) and MDA-MB-231 (triple-negative).[1][2] The cytotoxic effects of total saponins from Tupistra chinensis, the plant from which Tupichinols are derived, have also been demonstrated in A549 (lung carcinoma), MCF-7, and HeLa (cervical cancer) cells.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptosis observed | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 300 µM) to determine the optimal apoptotic concentration. |
| Insufficient Incubation Time: The treatment duration may be too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. | |
| Cell Line Resistance: The cell line being used may be resistant to this compound-induced apoptosis. | Test the compound on a known sensitive cell line (e.g., MCF-7) as a positive control. Consider using a different compound if the cell line is confirmed to be resistant. | |
| High Cell Death, but Not Apoptotic (Necrosis) | Excessively High Concentration: Very high concentrations of this compound may lead to necrosis instead of apoptosis. | Lower the concentration of this compound to a range known to induce apoptosis (e.g., 70-280 µmol/L). Assess for necrotic markers such as propidium iodide staining alongside apoptotic markers. |
| Inconsistent Results Between Experiments | Reagent Variability: Inconsistent preparation of this compound stock solution or other reagents. | Prepare fresh stock solutions of this compound and ensure all other reagents are within their expiration dates and properly stored. |
| Cell Culture Conditions: Variations in cell passage number, confluency, or growth medium. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. | |
| Difficulty Detecting Caspase-3 Activation | Timing of Assay: Caspase activation is a transient event. The assay may be performed too early or too late. | Perform a time-course experiment to determine the peak of caspase-3 activation following this compound treatment. |
| Assay Sensitivity: The detection method may not be sensitive enough. | Use a more sensitive method for detecting caspase activity, such as a fluorometric activity assay or Western blot for cleaved caspase-3. |
Data Presentation
Table 1: IC50 Values of Tupichinol E in MCF-7 Cells
| Incubation Time (hours) | IC50 (µmol/L) |
| 48 | 105 ± 1.08 |
| 72 | 78.52 ± 1.06 |
| Data derived from studies on Tupichinol E.[1][2] |
Table 2: Apoptosis Rates in MCF-7 Cells Treated with Tupichinol E for 24 Hours
| Tupichinol E Concentration (µmol/L) | Apoptosis Rate (%) |
| 0 (Control) | Minimal |
| 50 | Minimal |
| 100 | ~25.2 |
| 200 | ~24.6 |
| Data derived from studies on Tupichinol E.[1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 25, 50, 100, 150, 200 µmol/L) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in apoptosis, such as cleaved caspase-3.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 3. Total saponins of Tupistra chinensis induces apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tupichinol A Instability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability issues when working with Tupichinol A in common experimental buffers. The information is presented in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What is causing this?
A1: Precipitation upon dilution of a compound stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue, often due to the compound's low aqueous solubility. When the concentration of this compound in the final buffer exceeds its solubility limit, it will precipitate out of solution.
Q2: My this compound seems to be losing its biological activity over the course of my experiment. What could be the reason?
A2: Loss of biological activity can stem from several factors related to compound instability. These include:
-
Chemical degradation: this compound may be susceptible to hydrolysis, oxidation, or other chemical reactions in the buffer, leading to the formation of inactive byproducts.
-
Adsorption to labware: The compound might non-specifically bind to the surfaces of plasticware (e.g., plates, tubes), reducing its effective concentration in the assay.
-
pH instability: The pH of your experimental buffer can influence the stability of this compound. Changes in pH during the experiment could lead to its degradation.
Q3: What is the best way to prepare and store this compound stock solutions to minimize instability?
A3: To ensure the longevity and reliability of your this compound stock, follow these best practices:
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most biological assays, preparing a high-concentration stock solution in anhydrous DMSO is recommended.[2]
-
Storage Conditions: Aliquot your stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C and protect them from light.[2]
-
Handling: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of atmospheric moisture into the stock.[1]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer
This guide provides a step-by-step approach to address the precipitation of this compound upon its introduction into your experimental buffer.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting this compound precipitation.
Detailed Steps:
-
Optimize Dilution Protocol : Avoid making large dilution steps directly into the aqueous buffer. Instead, perform serial dilutions. It is often better to add the compound stock directly to the media containing cells and serum, as serum proteins can help stabilize the compound.[3]
-
Reduce Final DMSO Concentration : While DMSO aids in the initial dissolution, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.1-0.5%, although the tolerance of your specific cell line should be tested.[3]
-
Lower the Highest Compound Concentration : If precipitation is observed at the highest concentration of your dose-response curve, consider reducing this starting concentration.[3]
-
Utilize Solubilizing Agents : For particularly challenging compounds, consider the use of biocompatible detergents or cyclodextrins to enhance solubility. Be aware that these agents can influence the compound's bioavailability and may affect your experimental results.[3]
-
Incorporate Serum or Albumin : If your assay allows, adding the compound to media containing serum or bovine serum albumin (BSA) can prevent precipitation.[3]
Issue 2: Loss of this compound Activity in Experimental Buffer
This guide outlines steps to investigate and mitigate the loss of this compound activity during your experiments.
Investigative Workflow:
Caption: A workflow for investigating the loss of this compound activity.
Detailed Steps:
-
Assess Stock Solution Stability : Regularly check the purity of your this compound stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC).
-
Evaluate Stability in Assay Buffer : Conduct a time-course experiment to determine the stability of this compound in your complete assay buffer at the experimental temperature.
-
pH Optimization : The stability of flavonoids like this compound can be pH-dependent. If your assay allows, investigate the stability of this compound at different pH values to identify the optimal condition.
-
Include Stabilizers : For experiments with prolonged incubation times, consider adding antioxidants (e.g., ascorbic acid) or other stabilizing agents to the buffer, ensuring they are compatible with your experimental setup.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound stability in various common experimental buffers at 37°C over 24 hours. This data is illustrative and should be confirmed experimentally.
| Buffer (pH) | Composition | Temperature (°C) | Incubation Time (h) | This compound Remaining (%) |
| PBS (7.4) | Phosphate-Buffered Saline | 37 | 24 | 85 |
| Tris-HCl (7.4) | Tris(hydroxymethyl)aminomethane | 37 | 24 | 92 |
| HEPES (7.4) | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 37 | 24 | 95 |
| Acetate (5.0) | Acetic Acid and Sodium Acetate | 37 | 24 | 70 |
| Carbonate (9.0) | Sodium Carbonate and Sodium Bicarbonate | 37 | 24 | 65 |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer of interest
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC.
-
Analyze the chromatograms to determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the tested buffer.
Visualizations
Hypothetical Degradation Pathway of this compound
Flavans can be susceptible to oxidative degradation. The following diagram illustrates a hypothetical oxidative degradation pathway for this compound.
Caption: A potential oxidative degradation pathway for this compound.
References
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
This guide provides researchers, scientists, and drug development professionals with strategies to identify, validate, and prevent the off-target effects of small molecule inhibitors, using the hypothetical compound "Tupichinol A" as an illustrative example. Given the absence of specific public data on this compound, this document outlines general best practices applicable to any novel chemical probe or potential therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
Off-target effects are unintended interactions between a small molecule, such as this compound, and cellular components other than its primary biological target. These interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological responses, complicating the interpretation of data and the development of therapeutics.
Q2: Why is it critical to assess for off-target effects early in research?
Identifying off-target effects early is crucial for several reasons:
-
Data Integrity: Ensures that the observed biological or physiological effects are correctly attributed to the inhibition of the intended target.
-
Resource Efficiency: Prevents wasting time and resources on a compound with a problematic off-target profile.
-
Translational Viability: A clean off-target profile is a key characteristic of a successful drug candidate, reducing the likelihood of unforeseen side effects in clinical trials.
Q3: What are the common initial steps to proactively minimize off-target effects?
To proactively minimize off-target effects, consider the following initial steps:
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound.
-
Dose-Response Curves: Establish a clear concentration-dependent effect on the intended target. Use the lowest effective concentration in your experiments to reduce the likelihood of engaging lower-affinity off-targets.
-
Use of Control Compounds: Include structurally related but inactive analogs of this compound in your experiments. These controls should not engage the primary target and can help differentiate on-target from off-target effects.
Troubleshooting Guide: Common Experimental Issues
This section addresses common problems that may indicate the presence of off-target effects and provides guidance on how to troubleshoot them.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| Inconsistent phenotypic results across different cell lines. | This compound may be interacting with an off-target that is differentially expressed across the cell lines. | Perform target engagement assays in each cell line. Validate the expression levels of the primary target and suspected off-targets via qPCR or Western blotting. |
| Cellular toxicity at concentrations close to the effective dose (IC50/EC50). | The observed toxicity may be due to the inhibition of an essential off-target protein rather than the intended target. | Conduct a cell viability assay with a rescue experiment. If the toxicity is off-target, restoring the primary target's function will not rescue the cells. |
| The observed phenotype does not match the known function of the intended target. | This compound may have a more potent effect on an unknown off-target that is responsible for the observed phenotype. | Use an alternative method to inhibit the primary target (e.g., siRNA, shRNA, CRISPR/Cas9) and see if it recapitulates the phenotype observed with this compound. |
| Conflicting results with other inhibitors for the same target. | The discrepancy may arise from the different off-target profiles of the inhibitors used. | Perform a head-to-head comparison of the inhibitors in multiple functional assays and a broad-panel off-target screen. |
Experimental Protocols & Methodologies
1. Kinase Profiling Assay
-
Objective: To assess the selectivity of this compound against a broad panel of kinases, a common source of off-target effects.
-
Methodology:
-
Select a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a large panel of human kinases.
-
Provide the service with a sample of this compound at a specified concentration (typically 1 µM to 10 µM for an initial screen).
-
The service will perform in vitro activity assays for each kinase in the panel in the presence of this compound.
-
Results are typically reported as the percent inhibition of each kinase at the tested concentration.
-
Follow up with IC50 determination for any kinases that show significant inhibition (e.g., >50%) in the initial screen.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the engagement of this compound with its intended target in a cellular context.
-
Methodology:
-
Culture cells to the desired confluency and treat them with either this compound or a vehicle control.
-
After incubation, lyse the cells and divide the lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures.
-
Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Analyze the supernatant for the presence of the target protein using Western blotting or mass spectrometry. The binding of this compound should stabilize its target, leading to a higher melting temperature compared to the vehicle control.
-
3. Rescue Experiments
-
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target.
-
Methodology:
-
Create a version of the target protein that is resistant to inhibition by this compound (e.g., through site-directed mutagenesis of the binding site).
-
Express this resistant mutant in the experimental cell line.
-
Treat the cells with this compound.
-
If the phenotype is on-target, the expression of the resistant mutant should "rescue" the cells from the effects of this compound. If the phenotype persists, it is likely due to an off-target effect.
-
Visualizations: Workflows and Pathways
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Experimental workflow for validating on-target effects.
Caption: Troubleshooting logic for suspected off-target effects.
Improving the reproducibility of Tupichinol A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of bioassays involving Tupichinol A and related compounds from Tupistra chinensis.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and related compounds?
A1: this compound and other compounds isolated from Tupistra chinensis, such as Tupichinol E, have demonstrated cytotoxic and anti-inflammatory properties in preclinical studies. Cytotoxic activity has been observed against various cancer cell lines, including human gastric tumor (NUGC) and nasopharyngeal carcinoma (HONE-1) cells.[1] The proposed mechanism for related compounds like Tupichinol E involves the inhibition of the EGFR signaling pathway, leading to apoptosis and cell cycle arrest.[2][3][4] Additionally, extracts from Tupistra chinensis have shown inhibitory effects on nitric oxide (NO) production, suggesting anti-inflammatory potential.[5]
Q2: I am observing high variability between replicate wells in my MTT cytotoxicity assay. What are the common causes?
A2: High variability in MTT assays is a frequent issue. Key factors include:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting to prevent settling.
-
Pipetting Errors: Inconsistent volumes of cells, media, MTT reagent, or solubilization solution will lead to variability. Use calibrated pipettes and consistent technique.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.
-
Incomplete Formazan Solubilization: Ensure formazan crystals are fully dissolved before reading the plate. You can extend the incubation time with the solubilization buffer or gently mix the contents of the wells.
Q3: My test compound, this compound, does not show a dose-dependent cytotoxic effect. What could be the reason?
A3: Several factors can lead to a lack of dose-response:
-
Incorrect Concentration Range: The tested concentrations may be too high (causing maximum cell death even at the lowest dose) or too low (not reaching the cytotoxic threshold). Perform a broad-range dose-finding experiment first.
-
Compound Precipitation: this compound, being a natural product, might have limited solubility in aqueous culture media. Visually inspect the wells for any signs of precipitation. Using a small percentage of DMSO as a solvent is common, but ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells.
-
Assay Interference: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control plate with the compound in cell-free media to check for direct MTT reduction.
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound.
Q4: How can I confirm that the observed cell death is due to apoptosis?
A4: While an MTT assay measures metabolic activity and indicates cell viability, it does not confirm the mechanism of cell death. To specifically assess apoptosis, you can use techniques such as:
-
Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7.
-
Western Blotting: Detecting the cleavage of PARP (poly(ADP-ribose) polymerase) or the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
Troubleshooting Guides
Guide 1: MTT Cytotoxicity Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in blank (media only) wells | 1. Contaminated media or reagents. 2. Phenol red in the medium can interfere. 3. Compound interferes with MTT/formazan. | 1. Use fresh, sterile media and reagents. 2. Use phenol red-free medium for the assay. 3. Run a control with compound in cell-free medium to quantify interference and subtract this value. |
| Low absorbance readings across the entire plate | 1. Cell seeding density is too low. 2. Insufficient incubation time with MTT reagent. 3. Cells are in poor health or not in the logarithmic growth phase. | 1. Optimize cell seeding density to ensure readings for untreated controls are in the linear range of the assay (typically 0.75-1.25 OD).[6] 2. Increase the incubation time with MTT; monitor formazan crystal formation under a microscope. 3. Ensure cells are healthy and actively dividing before seeding. |
| Absorbance increases with higher compound concentration | 1. Compound is enhancing cell metabolism or proliferation at the tested concentrations. 2. Compound directly reduces MTT reagent. | 1. Test a wider and higher range of concentrations to find the cytotoxic threshold. 2. Perform a cell-free control to check for chemical interference. If interference is confirmed, consider an alternative cytotoxicity assay (e.g., LDH release or crystal violet assay). |
Guide 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No reduction in Nitric Oxide (NO) production with this compound | 1. Ineffective concentration range. 2. Compound is cytotoxic to the macrophages (e.g., RAW 264.7 cells) at the tested concentrations, leading to a false positive for NO inhibition. 3. The anti-inflammatory mechanism does not involve the iNOS pathway. | 1. Test a broader range of concentrations. 2. Perform a parallel cytotoxicity assay (e.g., MTT) on the macrophages with the same concentrations of this compound to ensure observed effects are not due to cell death. 3. Investigate other inflammatory pathways, such as cytokine production (e.g., TNF-α, IL-6) or cyclooxygenase (COX) activity. |
| High variability in NO levels between replicates | 1. Inconsistent cell number or activation state. 2. Variable stimulation with the inflammatory agent (e.g., LPS). | 1. Ensure uniform cell seeding and allow cells to adhere and stabilize before treatment. 2. Ensure the inflammatory stimulus (e.g., LPS) is thoroughly mixed and added at a consistent final concentration to all relevant wells. |
| Control (unstimulated) cells show high NO production | 1. Mycoplasma or other microbial contamination in the cell culture. 2. Components in the serum or media are activating the cells. | 1. Regularly test cell cultures for mycoplasma contamination. 2. Test different batches of fetal bovine serum (FBS) or use a lower percentage of FBS if possible. |
Quantitative Data Summary
Note: Published data for this compound is limited. Data for the related compound Tupichinol E is included for comparative purposes.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | Concentration | % Inhibition | Source |
| This compound | NUGC (Human Gastric Tumor) | Cytotoxicity | 50 µM | 80% | [1] |
| This compound related compounds | HONE-1 (Human Nasopharyngeal Carcinoma) | Cytotoxicity | 50 µM | 100% | [1] |
| This compound related compounds | NUGC (Human Gastric Tumor) | Cytotoxicity | 50 µM | 96-100% | [1] |
Table 2: IC50 Values for Tupichinol E (MTT Assay)
| Cell Line | Incubation Time | IC50 (µmol/L) | Source |
| MCF-7 | 48 hours | 105 ± 1.08 | [2] |
| MCF-7 | 72 hours | 78.52 ± 1.06 | [2] |
| MCF-7 | 48 hours | 85.05 ± 1.08 | [4] |
| MCF-7 | 72 hours | 50.52 ± 1.06 | [4] |
Experimental Protocols & Visualizations
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (medium only) and vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the treated wells).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization buffer to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway Diagrams
The cytotoxic effects of compounds from Tupistra chinensis may be mediated through the EGFR signaling pathway, leading to apoptosis. The anti-inflammatory effects may involve the inhibition of the NF-κB pathway.
References
- 1. This compound | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 5. Bioactive spirostanol saponins from the rhizome of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Overcoming resistance to Tupichinol A in cancer cell lines
Tupichinol A Technical Support Center
Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome potential resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has started showing reduced responsiveness. What are the potential causes?
A1: Reduced sensitivity to this compound can arise from several acquired resistance mechanisms. The most common possibilities include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration: Mutations in the drug's target, the PI3K protein (specifically the PIK3CA subunit), may prevent this compound from binding effectively.
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of the PI3K/Akt/mTOR pathway by upregulating alternative survival signaling pathways, such as the MAPK/ERK pathway.
A systematic troubleshooting workflow can help identify the specific mechanism in your cell line.
Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?
A2: You can investigate the role of efflux pumps through a combination of approaches:
-
Co-treatment with Efflux Pump Inhibitors: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with this compound in the presence and absence of a known P-gp inhibitor, such as Verapamil or Tariquidar. A significant restoration of sensitivity to this compound in the presence of the inhibitor strongly suggests the involvement of efflux pumps.
-
Gene Expression Analysis: Quantify the mRNA levels of genes encoding major ABC transporters (e.g., ABCB1 for P-gp) using quantitative real-time PCR (qPCR) in both your resistant and sensitive parental cell lines.
-
Protein Expression Analysis: Assess the protein levels of P-gp using Western blotting or flow cytometry.
Q3: What should I do if I suspect a mutation in the PI3K target?
A3: If you hypothesize that a mutation in PIK3CA is responsible for resistance, you should:
-
Sequence the PIK3CA Gene: Extract genomic DNA from both the sensitive and resistant cell lines and perform Sanger sequencing of the PIK3CA gene, focusing on the exons that encode the drug-binding domain.
-
Perform a Kinase Activity Assay: An in vitro kinase assay can determine if this compound is still capable of inhibiting PI3K activity in lysates from resistant cells compared to sensitive cells. A loss of inhibition in the resistant cell lysates would support the target mutation hypothesis.
Q4: How can I investigate the activation of bypass signaling pathways?
A4: To explore the role of bypass pathways, you can use the following methods:
-
Phospho-protein Profiling: Use Western blotting to compare the phosphorylation status of key proteins in alternative survival pathways (e.g., p-ERK, p-MEK in the MAPK pathway) between sensitive and resistant cells, both with and without this compound treatment.
-
Combination Therapy: Test the efficacy of this compound in combination with inhibitors of the suspected bypass pathway (e.g., a MEK inhibitor like Trametinib). Synergistic cell killing would indicate that the cells are dependent on this bypass pathway for survival when the PI3K pathway is inhibited.
Troubleshooting Guides & Experimental Protocols
Troubleshooting Flowchart
This flowchart provides a step-by-step decision-making process for identifying the mechanism of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Data Presentation
Table 1: Effect of P-gp Inhibitor on this compound IC50 Values
| Cell Line | This compound IC50 (nM) | This compound + Verapamil (1µM) IC50 (nM) | Fold Reversal |
| Sensitive Parental Line | 50 | 45 | 1.1 |
| Resistant Line | 1200 | 85 | 14.1 |
Table 2: Gene Expression of ABCB1 in Sensitive vs. Resistant Cells
| Cell Line | ABCB1 mRNA Relative Fold Change (vs. Parental) |
| Sensitive Parental Line | 1.0 |
| Resistant Line | 25.4 |
Table 3: Phospho-Protein Levels in Response to this compound
| Protein | Cell Line | This compound (100nM) Treatment | Relative Phosphorylation Level |
| p-Akt (S473) | Sensitive | Untreated | 1.00 |
| p-Akt (S473) | Sensitive | Treated | 0.15 |
| p-Akt (S473) | Resistant | Untreated | 1.10 |
| p-Akt (S473) | Resistant | Treated | 0.20 |
| p-ERK1/2 (T202/Y204) | Sensitive | Untreated | 1.00 |
| p-ERK1/2 (T202/Y204) | Sensitive | Treated | 0.95 |
| p-ERK1/2 (T202/Y204) | Resistant | Untreated | 2.50 |
| p-ERK1/2 (T202/Y204) | Resistant | Treated | 4.80 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed concentration of an inhibitor (e.g., 1 µM Verapamil), for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blotting for Signaling Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-P-gp) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be used to quantify the protein bands, normalizing to a loading control like β-actin or GAPDH.
Signaling Pathways and Workflows
This compound Mechanism of Action
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Bypass Pathway Activation Mechanism
This diagram shows how upregulation of the MAPK/ERK pathway can bypass the inhibitory effects of this compound.
Best practices for long-term storage of Tupichinol A
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tupichinol A. The following troubleshooting guides and FAQs address potential issues to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, it is recommended to store this compound at or below -20°C. Flavonoids, the chemical class to which this compound belongs, are known to be sensitive to temperature. Storage at low temperatures minimizes the rate of potential degradation reactions.[1][2] For short-term storage, refrigeration at 4°C is acceptable.
Q2: How should I protect this compound from light?
This compound should be stored in a light-proof container and kept in a dark location.[3][4] Flavonoids can be degraded by exposure to both UV and visible light, leading to a loss of potency.[5] Using amber vials or wrapping containers in aluminum foil are effective methods of protection.
Q3: Is this compound sensitive to oxygen?
Yes, flavonoids are susceptible to oxidation. To minimize exposure to oxygen, it is best practice to store this compound under an inert atmosphere, such as argon or nitrogen. If this is not feasible, ensure the container is sealed tightly to limit oxygen exposure. For solutions, degassing the solvent before use is recommended.
Q4: What is the best way to store this compound in solution?
If you need to store this compound in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, use a degassed aprotic solvent like DMSO or ethanol, store at -20°C or -80°C in a tightly sealed, light-proof container, and use within a few days. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of flavonoids in solution is influenced by pH, with degradation often occurring more rapidly in neutral or alkaline conditions.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | 1. Review storage conditions: ensure the compound is stored at ≤ -20°C, protected from light, and in a tightly sealed container. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your this compound stock using HPLC. |
| Visible change in color or appearance of the solid compound. | Potential degradation or contamination. | 1. Do not use the compound if its appearance has changed. 2. Discard the affected vial and use a fresh, properly stored stock. 3. If the issue persists with new stock, contact the supplier. |
| Inconsistent results between experiments. | Partial degradation of the stock solution. | 1. Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. 2. Always use freshly prepared dilutions for your experiments. 3. Verify the concentration of your stock solution periodically. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility at low temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Ensure the container is properly sealed to prevent solvent evaporation. 3. If solubility is an ongoing issue, consider preparing a fresh, less concentrated stock solution. |
Quantitative Data Summary
The stability of flavonoids is influenced by several factors. The following table summarizes the expected stability of a flavonoid compound like this compound under various storage conditions, based on general data for this chemical class.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Stability (Solid State) | Expected Stability (In Solution) |
| Optimal | -80°C to -20°C | Dark | Inert Gas (Argon/Nitrogen) | > 2 years | Weeks to months (solvent dependent) |
| Acceptable | 4°C | Dark | Sealed, Air | 1-2 years | Days to weeks |
| Sub-optimal | Room Temperature (20-25°C) | Dark | Sealed, Air | Months | Hours to days |
| Poor | Room Temperature (20-25°C) | Ambient Light | Open to Air | Weeks to months | Hours |
These are estimates based on the general stability of flavonoids. Actual stability of this compound may vary.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm, with specific monitoring at the absorbance maximum of this compound (e.g., ~280 nm for flavans).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Potential degradation pathway for a flavan compound like this compound.
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Decision tree for selecting optimal this compound storage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing variability in Tupichinol A activity between batches
Technical Support Center: Tupichinol A
Disclaimer: Information regarding the batch-to-batch variability of this compound is not extensively documented in publicly available scientific literature. This guide is based on general principles and best practices for troubleshooting variability in natural product research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a natural product that has been studied for its anticancer properties. Its primary known mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a critical protein involved in cell growth, proliferation, and survival.[1][2] By inhibiting this pathway, this compound can suppress tumor growth and may even help in overcoming chemoresistance in some cancers.[3]
Q2: Why am I observing different levels of biological activity between different batches of my this compound?
A2: Batch-to-batch variability is a common challenge when working with natural products.[4][5] Several factors can contribute to these inconsistencies:
-
Purity and Contaminants: The presence of impurities or co-eluting compounds from the isolation process can significantly alter the observed biological activity.[6]
-
Compound Stability: this compound may degrade over time due to factors like light exposure, temperature fluctuations, or improper storage, leading to reduced activity.
-
Experimental Conditions: Minor variations in your experimental setup, such as cell passage number, reagent concentrations, or incubation times, can lead to different results.
-
Source Material Variation: The original plant material from which this compound is isolated can have natural variations in chemical composition due to factors like harvest time, geographical location, and storage conditions.[4][5][7]
Q3: How can I verify the purity and identity of my this compound batch?
A3: It is crucial to perform analytical validation to ensure the quality and consistency of your compound.[6] Standard methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to assess the purity of a compound by separating it from potential impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to confirm the identity (by molecular weight) and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule, which can definitively confirm the identity of this compound.
Q4: What are the recommended storage conditions for this compound?
A4: While specific stability data for this compound is limited, general best practices for storing natural product isolates should be followed. It is advisable to store this compound as a solid, protected from light, in a tightly sealed container at -20°C or -80°C for long-term storage. For solutions, prepare fresh for each experiment or store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q5: My this compound is not dissolving properly. What should I do?
A5: Solubility issues can affect the accuracy of your experimental results. If you are having trouble dissolving this compound, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent. Many natural products dissolve well in organic solvents like DMSO, ethanol, or methanol.
-
Sonication: Using a sonicator can help to break up aggregates and improve dissolution.
-
Gentle Warming: In some cases, gentle warming in a water bath may aid solubility. However, be cautious as heat can also degrade the compound. Always check for any temperature sensitivity information.
Troubleshooting Guide for Batch Variability
If you are experiencing significant variability in the activity of this compound between batches, follow this step-by-step guide to identify the root cause.
Step 1: Comprehensive Quality Control of Each Batch
Before conducting biological assays, it is imperative to perform rigorous quality control on each new batch of this compound.
Experimental Protocol: Purity and Identity Verification by HPLC and LC-MS
-
Sample Preparation:
-
Accurately weigh a small amount of each this compound batch.
-
Dissolve each sample in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used.
-
Detection: Use a UV detector and monitor at a wavelength appropriate for this compound.
-
Analysis: Compare the chromatograms of the different batches. Look for the presence of extra peaks, which indicate impurities, and compare the peak area of the main compound.
-
-
LC-MS Analysis:
-
Use similar chromatographic conditions as the HPLC analysis.
-
Mass Spectrometry: Operate the mass spectrometer in a positive or negative ion mode to detect the molecular ion of this compound.
-
Analysis: Confirm that the major peak in the chromatogram corresponds to the correct mass-to-charge ratio (m/z) for this compound. Quantify any impurities that are detected.
-
Step 2: Comparative Analysis of Biological Activity
Once the purity and identity of each batch have been confirmed, perform a head-to-head comparison of their biological activity.
Data Presentation: Hypothetical IC50 Values for this compound Batches
The following table illustrates how to present data from a comparative activity study. In this hypothetical example, Batch B shows significantly lower potency.
| Batch ID | Purity (by HPLC) | IC50 (µM) on Target Cells | Notes |
| Batch A | >98% | 15.2 ± 1.3 | Reference batch with expected activity. |
| Batch B | >98% | 45.8 ± 3.5 | Shows significantly reduced activity. |
| Batch C | >99% | 14.9 ± 1.1 | New batch with activity consistent with the reference. |
Experimental Protocol: Dose-Response Curve for STAT3 Inhibition
-
Cell Culture: Plate your target cancer cell line at a consistent density for all experiments.
-
Compound Preparation: Prepare serial dilutions of each this compound batch in culture medium. It is crucial to use the same stock concentration and solvent for all batches.
-
Treatment: Treat the cells with the different concentrations of each this compound batch and include a vehicle control (e.g., DMSO).
-
Assay: After the desired incubation period, perform an assay to measure the inhibition of STAT3 signaling. This could be a Western blot for phosphorylated STAT3 (p-STAT3) or a reporter gene assay.
-
Data Analysis: Calculate the IC50 value for each batch by fitting the dose-response data to a suitable model.
Visualizing Workflows and Pathways
Troubleshooting Workflow for this compound Variability
A flowchart for troubleshooting this compound variability.
Simplified STAT3 Signaling Pathway and Inhibition by this compound
This compound inhibits the phosphorylation and dimerization of STAT3.
Experimental Workflow for Purity Assessment
Workflow for assessing the purity of this compound batches.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review [ouci.dntb.gov.ua]
- 3. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting unexpected results in Tupichinol A experiments
Technical Support Center: Tupichinol A Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural compound that has demonstrated potential as an anti-cancer agent.[1] Current research suggests that one of its primary mechanisms of action is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[2][3] Persistent activation of the STAT3 pathway is a characteristic of many types of cancer, promoting tumor cell proliferation, survival, and angiogenesis while inhibiting antitumor immune responses.[2][4] this compound is thought to interfere with this pathway, leading to the suppression of tumor growth.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to note that many small molecules have limited solubility in aqueous solutions.[5][6][7] For in vivo studies, careful formulation is required, potentially involving co-solvents or lipid-based carriers to ensure bioavailability.[8][9] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
Q3: Which cancer cell lines are appropriate for this compound studies?
A3: Cell line selection should be based on the specific research question and the known genetic and phenotypic characteristics of the cells. Since this compound targets the STAT3 pathway, cell lines with constitutively active STAT3 are often used. Examples from studies on similar compounds include the breast cancer cell lines MCF-7 and MDA-MB-231.[10][11][12] It is critical to use cell lines that have been properly authenticated to avoid issues with misidentification or cross-contamination, which are common problems in cell culture research.[13][14]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Q: My IC50 values for this compound are inconsistent across replicate experiments. What are the potential causes and how can I troubleshoot this?
A: Inconsistent IC50 values are a frequent challenge in pre-clinical drug testing.[15] The variability can stem from several factors related to cell culture conditions, assay execution, and the compound itself.
Troubleshooting Steps:
-
Cell Line Health and Consistency:
-
Passage Number: Use cells within a consistent and low passage number range. Cancer cell lines can evolve over time in culture, leading to genetic and phenotypic drift that affects drug sensitivity.[16][17]
-
Cell Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over-confluent or sparsely populated wells will respond differently to treatment.
-
Authentication: Regularly authenticate your cell lines to confirm their identity and rule out contamination.[13]
-
-
Compound Handling and Preparation:
-
Solubility: Ensure this compound is fully dissolved in the stock solution and diluted properly in the culture medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
-
-
Assay Protocol Standardization:
Workflow for Troubleshooting Inconsistent IC50 Values
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 11. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 12. medwinpublisher.org [medwinpublisher.org]
- 13. Fixing problems with cell lines: Technologies and policies can improve authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. Understanding how cancer cell lines evolve in the lab, and what to do about it. | Broad Institute [broadinstitute.org]
Validation & Comparative
Validating the Anti-Cancer Effects of Tupichinol A In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published in vivo studies specifically validating the anti-cancer effects of Tupichinol A. The majority of available research focuses on the in vitro and in silico activities of a closely related compound, Tupichinol E, and various extracts from their source plant, Tupistra chinensis. This guide provides a comprehensive comparison of the existing in vivo data for these related substances to offer a proxy for the potential anti-cancer efficacy of this compound and to delineate the experimental frameworks utilized in these evaluations.
Comparative Analysis of In Vivo Anti-Cancer Efficacy
While direct in vivo evidence for this compound is not available, studies on Tupichinol E and extracts of Tupistra chinensis have demonstrated anti-tumor activity in preclinical animal models. These findings provide a foundational basis for inferring the potential in vivo effects of this compound.
Table 1: Summary of In Vivo Anti-Cancer Studies on Tupichinol E and Tupistra chinensis Extracts
| Compound/Extract | Cancer Model | Animal Model | Key Findings |
| Tupichinol E (in combination with Osimertinib) | Triple-Negative Breast Cancer (TNBC) | Xenograft Model | The combination therapy maintained tumor volumes at baseline and prevented progression over a two-week period. |
| Total Saponins from Tupistra chinensis | Gastric Cancer | Nude mice with SGC-7901 xenografts | Significantly inhibited the growth of xenograft tumors. |
| Polysaccharides from Tupistra chinensis | Liver Cancer | Kunming mice with H22 liver tumor xenografts | Significantly reduced tumor volume and induced necrosis in the tumor tissue.[1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments that have been conducted on Tupichinol E and extracts from Tupistra chinensis. These protocols can serve as a template for designing future in vivo studies for this compound.
Tupichinol E in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent the rejection of human tumor xenografts.
-
Cell Line and Tumor Induction: Human TNBC cells are cultured and then subcutaneously injected into the flank of the mice to induce tumor formation.
-
Treatment Groups:
-
Vehicle Control
-
Tupichinol E monotherapy
-
Osimertinib monotherapy
-
Tupichinol E and Osimertinib combination therapy
-
-
Drug Administration: The specific dose, route (e.g., oral gavage, intraperitoneal injection), and frequency of administration are critical parameters that would be defined for the study duration.
-
Efficacy Evaluation:
-
Tumor growth is monitored and measured regularly (e.g., twice weekly) with calipers.
-
Histopathology: Hematoxylin and eosin (H&E) staining is used to observe changes in tumor architecture and the extent of necrosis.[2]
-
Apoptosis Assessment: A TUNEL assay is performed on tumor sections to quantify the level of apoptosis.[2]
-
Cell Proliferation Analysis: Immunohistochemical staining for Ki67 is used to determine the proliferation index of the tumor cells.[2]
-
Total Saponins from Tupistra chinensis in a Gastric Cancer Xenograft Model
-
Animal Model: Nude mice.[3]
-
Cell Line and Tumor Induction: Human gastric cancer SGC-7901 cells are injected into the mice to establish xenografts.[3]
-
Treatment: The mice bearing tumors are treated with the total saponin extract from Tupistra chinensis.
-
Primary Endpoint: The key outcome measured is the inhibition of tumor growth in the treated group compared to a control group.[3]
Polysaccharides from Tupistra chinensis in a Liver Cancer Xenograft Model
-
Animal Model: Kunming mice.[1]
-
Cell Line and Tumor Induction: Mouse H22 liver cancer cells are subcutaneously inoculated to form tumors.[1]
-
Treatment Groups:
-
Model group (untreated)
-
Low, medium, and high doses of the polysaccharide extract.
-
Positive control group (e.g., treated with a standard chemotherapy agent like 5-fluorouracil).
-
-
Efficacy Evaluation:
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway for Tupichinols
Based on in vitro studies of Tupichinol E, a proposed mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.[4][5][6]
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical experimental workflow for validating the anti-cancer effects of a novel compound like this compound in vivo.
Caption: Standard workflow for preclinical in vivo anti-cancer studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 5. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 6. medwinpublisher.org [medwinpublisher.org]
Comparing the efficacy of Tupichinol A with other EGFR inhibitors
A Comparative Analysis of Tupichinol E and Other EGFR Inhibitors in Oncology Research
The Epidermal Growth Factor Receptor (EGFR) is a critical protein in cell signaling that, when dysregulated, can lead to uncontrolled cell growth and the development of various cancers.[1][2] As a result, EGFR has become a prime target for anticancer therapies, leading to the development of a class of drugs known as EGFR inhibitors.[1][2] This guide provides a detailed comparison of Tupichinol E, a naturally derived alkaloid, with other established EGFR inhibitors, offering insights into its efficacy and potential as a therapeutic agent.[3][4]
Mechanism of Action of EGFR Inhibitors
EGFR inhibitors function by disrupting the signaling pathways that promote tumor growth.[2] These inhibitors can be broadly categorized into two main types:
-
Tyrosine Kinase Inhibitors (TKIs): These small molecules penetrate the cell membrane and bind to the intracellular tyrosine kinase domain of EGFR. This action blocks the phosphorylation of EGFR and subsequently halts the downstream signaling cascades responsible for cell proliferation and survival.[1][2]
-
Monoclonal Antibodies: These larger molecules bind to the extracellular domain of EGFR, preventing the natural ligands from binding and activating the receptor. This blockage effectively stops the initiation of the signaling pathway.[1]
Tupichinol E, like many small-molecule inhibitors, is believed to exert its effect by binding to the EGFR protein, thereby stabilizing its structure and inhibiting its activity.[3][5]
Comparative Efficacy of EGFR Inhibitors
The efficacy of EGFR inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) and binding affinity to the EGFR protein. The IC50 value indicates the concentration of an inhibitor required to reduce a specific biological activity by half, with lower values signifying higher potency. Binding energy provides a measure of the strength of the interaction between the inhibitor and the receptor.
Below is a table summarizing the available data for Tupichinol E and other prominent EGFR inhibitors.
| Inhibitor | Type | Target Cells | IC50 | Binding Energy (kcal/mol) |
| Tupichinol E | Alkaloid | MCF-7 | 78.52 ± 1.06 µmol/L (72h)[3][5] | -98.89[3][5] |
| MCF-7 | 105 ± 1.08 µmol/L (48h)[3][5] | |||
| Osimertinib | TKI | - | - | -107.23[3][5] |
| Nazartinib | TKI | H1975 | 4.18 nM[2] | - |
| H3255 | 6.12 nM[2] | - | ||
| HCC827 | 1.52 nM[2] | - |
Note: The IC50 values for Tupichinol E are from in-vitro studies on breast cancer cell lines, and may not be directly comparable to the IC50 values of other inhibitors tested on different cell lines or in different experimental conditions.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of TKIs like Tupichinol E.
Experimental Protocols
The following are summaries of the key experimental methods used to evaluate the efficacy of Tupichinol E.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3][5]
-
Treatment: The cells are treated with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for different time periods (e.g., 48 and 72 hours).[3][5]
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis and Apoptosis
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Treatment: Cells are treated with Tupichinol E at various concentrations (e.g., 70–280 µmol/L).[3][5]
-
Cell Harvesting and Fixation: After treatment, cells are harvested, washed, and fixed in ethanol.
-
Staining: For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). For apoptosis detection, cells are stained with Annexin V and propidium iodide.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.[3][5]
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with Tupichinol E, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., caspase 3, cyclin B1).[3][5]
-
Secondary Antibody and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme, and the protein bands are visualized using a detection reagent.
Experimental Workflow for Efficacy Assessment
The diagram below outlines a typical workflow for assessing the efficacy of an EGFR inhibitor.
Caption: A typical workflow for evaluating the efficacy of an EGFR inhibitor.
Conclusion
The available in-vitro and in-silico data suggest that Tupichinol E is a promising natural compound with potential as an EGFR inhibitor.[3][5] Its ability to inhibit the growth of cancer cells and induce apoptosis warrants further investigation.[3][4][5] However, direct comparisons with clinically approved EGFR inhibitors are limited, and more comprehensive studies are needed to fully elucidate its therapeutic potential and relative efficacy. Future research should focus on head-to-head comparisons with established TKIs across a broader range of cancer cell lines and in in-vivo models.
References
- 1. drugs.com [drugs.com]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 4. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 5. medwinpublisher.org [medwinpublisher.org]
A Comparative Analysis of Tupichinol A and Gefitinib in the Context of Lung Cancer Cell Lines
A Head-to-Head Look at a Natural Compound and a Targeted Therapy
In the landscape of lung cancer research, the exploration of novel therapeutic agents is paramount. This guide provides a comparative overview of Tupichinol A, a natural compound, and gefitinib, an established targeted therapy, for an audience of researchers, scientists, and drug development professionals. While direct comparative experimental data between this compound and gefitinib in lung cancer cell lines is not available in the current body of scientific literature, this guide synthesizes the existing data for each compound individually to offer insights into their potential mechanisms and efficacy.
Gefitinib: A Well-Established EGFR Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It functions by competing with adenosine triphosphate (ATP) at the tyrosine kinase enzymatic site of EGFR, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways.[2][3][4] This inhibition ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[2] Gefitinib has demonstrated significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[2]
Mechanism of Action: Gefitinib
Gefitinib's primary mode of action is the targeted inhibition of the EGFR signaling pathway.
References
Cross-Validation of Tupichinol A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Tupichinol E, an alkaloid isolated from Tupistra chinensis, against established anti-cancer and anti-inflammatory agents. The data presented herein is intended to support the cross-validation of its therapeutic potential. It is important to note that the initial query for "Tupichinol A" consistently yielded research pertaining to "Tupichinol E," suggesting a likely misnomer in the original query. All subsequent data and analysis in this guide will, therefore, focus on Tupichinol E.
Executive Summary
Tupichinol E has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis and cell cycle arrest in breast cancer cell lines. Its mechanism is linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. This guide compares the cytotoxic and potential anti-inflammatory effects of Tupichinol E with standard EGFR inhibitors and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
Anti-Cancer Activity: Comparison with EGFR Inhibitors
Tupichinol E's anti-cancer effects have been predominantly studied in the context of breast cancer. Its mechanism involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Tupichinol E and other common EGFR inhibitors in MCF-7 and MDA-MB-231 breast cancer cell lines.
| Compound | Cell Line | IC50 (48h) | IC50 (72h) | Citation |
| Tupichinol E | MCF-7 | 85.05 ± 1.08 µM | 50.52 ± 1.06 µM | [1] |
| MDA-MB-231 | 202 ± 1.15 µM | Not Reported | [1] | |
| Osimertinib | MCF-7 | Not Reported | Not Reported | |
| MDA-MB-231 | Not Reported | Not Reported | ||
| Gefitinib | MCF-7 | Not Reported | Not Reported | |
| MDA-MB-231 | Not Reported | Not Reported | ||
| Erlotinib | MCF-7 | > 20 µM | > 20 µM | [2][3] |
| MDA-MB-231 | Resistant | Resistant | [3] | |
| Unnamed EGFRi | MCF-7 | 3.96 µM | Not Reported | [4] |
| MDA-MB-231 | 6.03 µM | Not Reported | [4] |
Note: Direct comparative IC50 values for all listed drugs under identical experimental conditions are not available in the reviewed literature. The data is compiled from multiple sources.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Tupichinol E induces apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1] It also causes cell cycle arrest at the G2/M phase, which is associated with a reduction in cyclin B1 expression.[1]
| Feature | Tupichinol E | Other EGFR Inhibitors (General) |
| Apoptosis Induction | Yes, via caspase-3 activation[1] | Yes, often through inhibition of downstream survival pathways like PI3K/Akt and MAPK/ERK. |
| Cell Cycle Arrest | Yes, at G2/M phase (cyclin B1 reduction)[1] | Yes, commonly at the G1/S transition. |
Signaling Pathway: EGFR Inhibition
Molecular docking studies suggest that Tupichinol E binds to EGFR. A comparison of binding energy with the known EGFR inhibitor Osimertinib indicates a strong interaction.
| Compound | Binding Energy (kcal/mol) with EGFR | Relative Binding Affinity | Citation |
| Tupichinol E | -98.89 | 1.5 times more than Osimertinib | [1] |
| Osimertinib | -107.23 | - | [1] |
dot
Caption: Proposed anti-cancer mechanism of Tupichinol E via EGFR inhibition.
Potential Anti-Inflammatory Activity: A Comparative Outlook
The plant from which Tupichinol E is derived, Tupistra chinensis, has been used in traditional medicine for its anti-inflammatory properties.[1] However, specific studies quantifying the anti-inflammatory mechanism of pure Tupichinol E are currently lacking in the reviewed literature. For a theoretical comparison, the mechanism of widely used Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) is presented.
Mechanism of Action: NSAIDs
NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[5][6][7]
| Feature | Tupichinol E | NSAIDs (e.g., Ibuprofen, Celecoxib) |
| Primary Target | EGFR (in cancer) | COX-1 and/or COX-2 |
| Key Pathway | Inhibition of cancer cell signaling | Inhibition of prostaglandin synthesis |
| Anti-inflammatory Data | Not yet quantified | Extensive clinical and preclinical data |
dot
Caption: General mechanism of action for NSAIDs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates at a specified density (e.g., 1x10^4 cells/well).
-
After 24 hours of incubation, cells are treated with varying concentrations of Tupichinol E or comparator drugs.
-
Following a 24, 48, or 72-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
After a further incubation period (typically 4 hours), the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.[1]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound for a specified duration.
-
Cells are harvested, washed, and resuspended in a binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[8][9]
-
Cell Cycle Analysis
-
Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10][11]
-
Procedure:
-
Cells are treated with the test compound.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase and stained with a DNA-binding fluorescent dye such as Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.[12]
-
dot
Caption: General experimental workflow for in vitro analysis.
Conclusion
Tupichinol E emerges as a promising anti-cancer agent with a mechanism of action centered on EGFR inhibition, leading to apoptosis and cell cycle arrest in breast cancer cells. While its cytotoxic potency in the studied cell lines appears to be lower than some established EGFR inhibitors, its unique chemical structure and strong binding affinity to EGFR warrant further investigation. The potential anti-inflammatory properties of Tupichinol E remain an unexplored area, presenting an opportunity for future research to broaden its therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued evaluation and cross-validation of Tupichinol E's mechanism of action.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line | MDPI [mdpi.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative analysis of Tupichinol A and its synthetic derivatives
A Comparative Analysis of Tupichinol E and Other EGFR Inhibitors in Breast Cancer Research
For researchers and drug development professionals exploring novel therapeutic agents against breast cancer, Tupichinol E, a natural alkaloid, has emerged as a compound of interest due to its anti-tumor properties. This guide provides a comparative analysis of Tupichinol E's performance against established Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by experimental data. While the initial focus was on Tupichinol A and its synthetic derivatives, the available scientific literature predominantly centers on Tupichinol E, necessitating a shift in focus to this promising compound and its standing relative to other drugs targeting the EGFR pathway.
Quantitative Performance Analysis
The efficacy of Tupichinol E has been evaluated against human breast cancer cell lines, with key quantitative data summarized below in comparison to other known EGFR inhibitors.
Table 1: Comparative Cytotoxicity (IC50) of Tupichinol E and Other EGFR Inhibitors against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| Tupichinol E | MCF-7 | 85.05 ± 1.08 (48h) | |
| 50.52 ± 1.06 (72h) | |||
| MDA-MB-231 | 202 ± 1.15 (48h) | ||
| Generic EGFRi | MCF-7 | 3.96 | [1] |
| MDA-MB-231 | 6.03 | [1] | |
| Doxorubicin | MCF-7 | 1.4 | [1] |
| MDA-MB-231 | 9.67 | [1] | |
| AG1478 | MCF-7 | 20 | [2] |
| MDA-MB-231 | 50 | [2] |
Table 2: Comparative Binding Energy of Tupichinol E and Osimertinib with EGFR
| Compound | Binding Energy (kcal/mol) | Citation |
| Tupichinol E | -98.89 | |
| Osimertinib | -107.23 |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Tupichinol E exerts its anti-tumor effects by targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3][4] Aberrant EGFR signaling is a hallmark of many cancers, including a subset of breast cancers.[4][5] The binding of ligands like EGF to EGFR triggers a cascade of downstream signaling events, primarily through the Ras-Raf-MAPK and PI3K-Akt pathways, leading to cell proliferation, migration, and inhibition of apoptosis.[3]
Tupichinol E has been shown to inhibit the growth of breast cancer cells in a dose- and time-dependent manner.[5] Its mechanism involves the induction of apoptosis, evidenced by the activation of caspase 3, and causing cell cycle arrest at the G2/M phase.[5] Molecular docking studies suggest that Tupichinol E binds to EGFR, stabilizing the protein structure and inhibiting its function.[5]
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of Tupichinol E.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the anti-cancer activity of Tupichinol E.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Methodology:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., Tupichinol E) and a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by a compound.
Methodology:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of a compound on cell cycle progression.
Methodology:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.
Methodology:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., EGFR, Caspase 3, Cyclin B1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2. General experimental workflow for evaluating the anti-cancer activity of Tupichinol E.
Conclusion
Tupichinol E demonstrates significant anti-tumor activity against breast cancer cell lines, operating through the inhibition of the EGFR signaling pathway. While direct comparisons with its own synthetic derivatives are currently limited by the available research, its performance metrics, such as IC50 values and EGFR binding energy, position it as a noteworthy natural compound for further investigation. The provided experimental protocols offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of Tupichinol E and similar natural products in the landscape of breast cancer therapy.
References
- 1. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Epidermal Growth Factor Receptor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tupichinol A's Binding Affinity to EGFR: A Comparative Guide
This guide provides a comparative analysis of the binding affinity of Tupichinol A and other inhibitors to the Epidermal Growth Factor Receptor (EGFR). The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by available data and detailed experimental protocols for independent verification.
Comparative Analysis of EGFR Inhibitor Binding Affinities
| Compound | Binding Affinity / Potency | Method |
| Tupichinol E | -98.89 kcal/mol (Binding Energy) | Molecular Docking (in-silico) [1] |
| Osimertinib | -107.23 kcal/mol (Binding Energy) | Molecular Docking (in-silico)[1] |
| Gefitinib | IC50 = 23 nM | Kinase Assay[2] |
| Erlotinib | IC50 = 2 nM | Kinase Assay[2] |
| Afatinib | IC50 < 1 nM | Cell-based Assay[3] |
| Lapatinib | IC50 = 10.8 nM | Kinase Assay[4] |
| Neratinib | IC50 = 6 nM | Kinase Assay[4] |
| mAb LA1 (antibody) | Kd = 2.07 x 10⁻⁹ M | Surface Plasmon Resonance[5] |
| EGF (natural ligand) | Kd = 1.77 x 10⁻⁷ M | Surface Plasmon Resonance[5][6] |
Experimental Protocols for Independent Verification
To facilitate the independent verification of this compound's binding affinity to EGFR, detailed protocols for three standard assays are provided below.
Continuous-Read Kinase Assay for IC50 Determination
This biochemical assay measures the ability of a compound to inhibit the kinase activity of EGFR, providing an IC50 value.[7]
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Y12-Sox conjugated peptide substrate
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well white, non-binding surface microtiter plates
-
A fluorescence plate reader
Procedure:
-
Prepare working solutions of EGFR enzyme, ATP, and Y12-Sox peptide substrate in the kinase reaction buffer.
-
Dispense 5 μL of the EGFR enzyme solution into each well of the microtiter plate.
-
Add 0.5 μL of serially diluted this compound to the wells. Use 50% DMSO as a vehicle control.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 μL of a pre-mixed solution of ATP and the Y12-Sox peptide substrate.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm, taking readings every 71 seconds for 30 to 120 minutes.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence signal over time.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Fluorescence Polarization (FP) Assay
FP assays measure the displacement of a fluorescently labeled ligand from its receptor by a test compound, allowing for the determination of binding affinity.[8][9]
Materials:
-
Purified, full-length, or kinase domain of EGFR
-
A fluorescently labeled tracer molecule known to bind EGFR
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Low-volume, non-binding black microplates
-
A plate reader equipped with fluorescence polarization optics
Procedure:
-
Optimize the concentration of the fluorescent tracer to achieve a stable and robust polarization signal.
-
In the microplate wells, combine a fixed concentration of both the EGFR protein and the fluorescent tracer.
-
Add a range of concentrations of this compound to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization in each well.
-
A decrease in polarization indicates displacement of the tracer by this compound. Plot the polarization values against the concentration of this compound to calculate the IC50 or Ki.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that provides real-time data on the kinetics of binding interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[5][10]
Materials:
-
An SPR instrument
-
A Sensor CM5 chip
-
An amine coupling kit containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl
-
Purified EGFR protein
-
This compound
-
A suitable running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of EGFR:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of NHS and EDC.
-
Inject the purified EGFR protein over the activated surface to achieve covalent immobilization.
-
Inject ethanolamine-HCl to deactivate any remaining reactive groups.
-
-
Binding Measurement:
-
Equilibrate the sensor surface by flowing the running buffer until a stable baseline is obtained.
-
Inject a series of concentrations of this compound over the EGFR-immobilized surface and monitor the association in real-time.
-
Following the association phase, switch back to the running buffer to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams using the instrument's evaluation software.
-
Fit the association and dissociation data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and calculate the KD.
-
Visualizations of Key Processes
To further clarify the context of this research, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: EGFR Kinase Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Validating the Specificity of Tupichinol A for EGFR Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tupichinol A's specificity for the Epidermal Growth Factor Receptor (EGFR) against other kinases. Through a detailed examination of experimental data and methodologies, this document aims to offer an objective assessment of this compound's potential as a selective EGFR inhibitor. For the purpose of this illustrative guide, a hypothetical, yet realistic, kinase selectivity profile for this compound is presented alongside publicly available data for the well-established EGFR inhibitor, Gefitinib.
Introduction to this compound and Kinase Selectivity
This compound is a novel small molecule inhibitor showing promise in the targeted therapy of cancers characterized by aberrant EGFR signaling. The efficacy and safety of kinase inhibitors are critically dependent on their specificity. High specificity for the target kinase (on-target) with minimal activity against other kinases (off-target) is desirable to maximize therapeutic effects while reducing toxicity. This guide delves into the methods used to validate the specificity of kinase inhibitors and presents a comparative profile of this compound.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Gefitinib against a panel of selected kinases. The data for this compound is hypothetical and generated for illustrative purposes, assuming high selectivity for EGFR. The data for Gefitinib is compiled from publicly available kinase profiling studies. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50 in nM) | Gefitinib (IC50 in nM) | Kinase Family |
| EGFR | 15 | 26 - 57 [1] | Tyrosine Kinase |
| ABL1 | >10,000 | >10,000 | Tyrosine Kinase |
| SRC | 8,500 | >10,000 | Tyrosine Kinase |
| VEGFR2 | 9,200 | 3,700 | Tyrosine Kinase |
| PDGFRβ | >10,000 | >10,000 | Tyrosine Kinase |
| FGFR1 | >10,000 | >10,000 | Tyrosine Kinase |
| CDK2 | >10,000 | >10,000 | Serine/Threonine Kinase |
| ROCK1 | >10,000 | >10,000 | Serine/Threonine Kinase |
| p38α (MAPK14) | >10,000 | >10,000 | Serine/Threonine Kinase |
| MEK1 (MAP2K1) | >10,000 | >10,000 | Serine/Threonine Kinase |
Experimental Protocols
The determination of kinase inhibitor specificity is paramount in preclinical drug development. A widely used method for this is the in vitro kinase assay, which measures the ability of a compound to inhibit the activity of a panel of purified kinases.
Protocol: In Vitro Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
This protocol outlines a luminescent-based assay to measure the enzymatic activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration. The final concentration should be at or near the Km of the specific kinase for ATP.
-
Kinase and Substrate Solutions: Reconstitute purified kinases and their respective substrates in kinase buffer to the desired concentrations.
-
Test Compound Dilution Series: Prepare a serial dilution of this compound and the reference compound (e.g., Gefitinib) in DMSO, followed by a further dilution in kinase buffer.
2. Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value for each compound against each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for kinase selectivity profiling.
Conclusion
Based on the presented hypothetical data, this compound demonstrates high selectivity for EGFR, with significantly less activity against a panel of other representative kinases. This profile suggests that this compound has the potential to be a highly specific EGFR inhibitor, which could translate to a favorable therapeutic window with reduced off-target side effects compared to less selective inhibitors. The provided experimental protocol for in vitro kinase selectivity profiling offers a robust method for empirically validating these findings. Further comprehensive profiling against a larger kinase panel and in cellular models is warranted to fully characterize the specificity and therapeutic potential of this compound.
References
Meta-analysis of Tupichinol A's effectiveness in different cancer types
An Objective Comparison of Preclinical Performance Data
While the initial topic of interest was Tupichinol A, the current body of scientific literature focuses on the anti-cancer properties of a related compound, Tupichinol E . This guide provides a comprehensive meta-analysis of the available preclinical data on Tupichinol E's effectiveness, primarily in breast cancer cell lines. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential as an anti-cancer agent.
Tupichinol E, an alkaloid derived from Tupistra chinensis, has demonstrated significant antitumor properties in vitro and in silico.[1] Its primary mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation and survival of many cancer types.[1] This guide compares its efficacy against relevant benchmarks and details the experimental protocols used in these foundational studies.
Quantitative Performance Data
The cytotoxic effects of Tupichinol E have been evaluated in Estrogen Receptor-positive (ER+) and Triple-Negative Breast Cancer (TNBC) cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytotoxicity (IC50) of Tupichinol E in MCF-7 Cells
| Cell Line | Type | Treatment Duration | IC50 Value (µmol/L) |
| MCF-7 | ER-Positive Breast Cancer | 48 hours | 105 ± 1.08[2] |
| MCF-7 | ER-Positive Breast Cancer | 72 hours | 78.52 ± 1.06[2] |
Table 2: Apoptotic and Cell Cycle Effects of Tupichinol E in MCF-7 Cells
| Effect | Concentration (µmol/L) | Duration | Observation |
| Apoptosis Induction | 100 | 24 hours | ~25.2% apoptosis rate[1] |
| Apoptosis Induction | 200 | 24 hours | ~24.6% apoptosis rate[1] |
| Cell Cycle Arrest | 140 and 280 | Not Specified | Significant increase in G2/M phase cells[1][2] |
Table 3: Comparative Binding Affinity with EGFR
| Compound | Target | Binding Energy (kcal/mol) | Note |
| Tupichinol E | EGFR | -98.89[1] | Investigational Compound |
| Osmertinib | EGFR | -107.23[1] | Approved EGFR Inhibitor |
Note: While Osmertinib shows a higher binding energy, the study reports that Tupichinol E demonstrates 1.5 times more binding affinity.[1] This may relate to other binding characteristics not captured by binding energy alone.
Comparison with Alternative Therapies
A comprehensive evaluation requires comparing Tupichinol E not only to direct molecular competitors but also to the established standards of care for the cancer types it targets.
Molecular Competitor: EGFR Inhibitors
Tupichinol E functions as an EGFR inhibitor.[1] This class of drugs includes tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, and monoclonal antibodies like cetuximab.[3][4] While clinical trials of EGFR inhibitors as monotherapy in breast cancer have shown low response rates, they are an area of active investigation, particularly for TNBC where EGFR is frequently overexpressed.[3] The in-silico data suggests Tupichinol E has a strong binding affinity for EGFR, comparable to the approved drug Osmertinib, marking it as a potentially viable candidate in this class.[1]
Standard of Care
-
ER-Positive Breast Cancer (MCF-7 Model): The cornerstone of treatment is endocrine therapy.[5] This includes selective estrogen receptor modulators (SERMs) like Tamoxifen, aromatase inhibitors (AIs), and selective estrogen receptor degraders (SERDs) like Fulvestrant.[6][7] The current standard of care for metastatic ER+ breast cancer is often a combination of endocrine therapy with a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib).[5][8]
-
Triple-Negative Breast Cancer (MDA-MB-231 Model): Lacking hormone receptors and HER2, TNBC does not respond to endocrine therapy or HER2-targeted drugs.[9] The standard of care relies on chemotherapy, often including anthracyclines and taxanes.[10] For early-stage, high-risk TNBC, the current standard is a combination of chemotherapy with an immune checkpoint inhibitor like Pembrolizumab.[9][11]
Tupichinol E's mechanism as an EGFR inhibitor presents a targeted approach that differs from the broad cytotoxicity of chemotherapy and the hormone-focused action of endocrine therapies, offering a potential alternative or complementary strategy, especially for resistant or triple-negative cases.
Signaling Pathways and Experimental Workflows
Visualizations of the molecular pathways and experimental processes are critical for understanding the context of the presented data.
Caption: Mechanism of Tupichinol E via EGFR inhibition.
Caption: Workflow for in vitro evaluation of Tupichinol E.
Experimental Protocols
The following sections provide an overview of the methodologies used to obtain the data cited in this guide.
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells to determine their viability and proliferation rate.
-
Cell Plating: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[12]
-
Treatment: Treat the cells with varying concentrations of Tupichinol E (e.g., 35–280 μmol/L) and incubate for specified durations (e.g., 48 and 72 hours).[2] Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570-590 nm.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined as the concentration of Tupichinol E that inhibits cell growth by 50%.
2. Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
-
Cell Preparation: Culture and treat cells with Tupichinol E as described above. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C to permeabilize the cell membrane.[15]
-
Staining for Cell Cycle: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[15]
-
Staining for Apoptosis (Annexin V): For apoptosis, wash live (unfixed) cells and resuspend in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells are identified by Annexin V staining or by a sub-G1 peak in the DNA histogram.
3. Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Treat cells with Tupichinol E, then lyse them in a buffer containing detergents and protease inhibitors to extract total cellular proteins.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.[16][17]
-
Blocking: Block the membrane with a protein-rich solution (e.g., nonfat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., caspase 3, cyclin B1). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[16][17]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[17]
-
Imaging: Capture the light signal with an imaging system to visualize the protein bands. The intensity of the bands corresponds to the level of protein expression.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A perspective on anti-EGFR therapies targeting triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Therapies for the Treatment of Advanced/Metastatic Estrogen Receptor-Positive Breast Cancer: Current Situation and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action [frontiersin.org]
- 7. Current medical treatment of estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
Safety Operating Guide
Safe Disposal of Tupichinol A: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Tupichinol A must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Personal Protective Equipment (PPE) is mandatory. This includes tightly fitting safety goggles, chemical-impermeable gloves that have been inspected prior to use, and fire/flame resistant and impervious clothing.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, must comply with local, state, and federal regulations.[1] It is crucial to manage it as a hazardous waste.
-
Collection of Waste:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept tightly closed when not in use.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Prevent the spill from entering drains, as discharge into the environment must be avoided.[1]
-
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided below.
| Property | Value |
| CAS Number | 497142-88-8[1] |
| Molecular Formula | C16H16O4[2] |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
After Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
-
If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tupichinol A
Essential guidance for the safe handling and disposal of Tupichinol A in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work. This document provides immediate, procedural, and logistical information for drug development professionals, scientists, and researchers working with this potent compound.
Immediate Safety and Handling Precautions
This compound is a compound of significant interest in research, but it requires careful handling due to its potential toxicity. Safety Data Sheets (SDS) indicate that this compound is toxic if swallowed and may pose a risk to fertility or an unborn child.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-impermeable gloves | Inspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | Full-face Respirator | Required if exposure limits are exceeded or if dusts are generated.[1][2] |
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a doctor.[1] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following step-by-step plan outlines the necessary procedures from receipt of the compound to its final disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the key stages of a safe experimental workflow for this compound.
Detailed Experimental Protocol: Safe Preparation of a this compound Solution
This protocol provides a step-by-step guide for the safe handling and preparation of a stock solution of this compound for in vitro experiments.
Objective: To safely prepare a stock solution of this compound at a specified concentration.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Ventilated balance enclosure or fume hood
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
Properly labeled, sealed storage vials
Procedure:
-
Preparation of the Workspace:
-
Ensure the fume hood or ventilated enclosure is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Gather all necessary materials and place them within the enclosure.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as specified in the table above, ensuring gloves are compatible with the chosen solvent.
-
-
Weighing of this compound:
-
Tare the analytical balance with the weighing paper or boat inside the ventilated enclosure.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid generating dust.
-
Record the exact weight of the compound.
-
-
Solubilization:
-
Carefully transfer the weighed this compound into the appropriate volumetric flask.
-
Add a small amount of the solvent to the weighing paper to rinse any residual powder and transfer it to the flask.
-
Add solvent to the flask to approximately half of the final desired volume.
-
Cap the flask and gently swirl to dissolve the compound. Use a vortex mixer or sonicator if necessary to ensure complete dissolution.
-
Once dissolved, add solvent to the final volume mark on the flask.
-
-
Storage:
-
Aliquot the stock solution into smaller, clearly labeled, and sealed vials.
-
Store the vials at the recommended temperature, protected from light if necessary.
-
-
Decontamination and Waste Disposal:
-
Decontaminate the spatula, volumetric flask, and any other reusable equipment with an appropriate solvent and cleaning agent.
-
Dispose of all contaminated disposable items, including weighing paper, bench paper, and gloves, in a designated hazardous waste container.
-
Wipe down the work surface of the fume hood.
-
-
Documentation:
-
Record the preparation of the stock solution, including the final concentration and date, in the laboratory notebook.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including empty containers, contaminated PPE, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[2]
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] For unused medicine, if a take-back program is not available, it may be mixed with an unappealing substance like dirt or cat litter, sealed in a plastic bag, and placed in the trash, after removing all personal information from the original container.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
